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  • Product: 2-Ethyl-4-fluoro-1-methoxybenzene
  • CAS: 1369865-70-2

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Ethyl-4-fluoro-1-methoxybenzene

Executive Summary 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), also known as 2-Ethyl-4-fluoroanisole , is a specialized fluorinated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), also known as 2-Ethyl-4-fluoroanisole , is a specialized fluorinated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3] Its structural uniqueness lies in the specific substitution pattern: a methoxy group providing electron density, an ethyl group offering steric bulk and lipophilicity, and a fluorine atom conferring metabolic stability and modulating pKa.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical profiling. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development workflows.

Part 1: Physicochemical Characterization

The molecular architecture of 2-Ethyl-4-fluoro-1-methoxybenzene is defined by the interplay between the electron-donating methoxy and ethyl groups against the electron-withdrawing fluorine. This push-pull electronic system influences its reactivity in electrophilic aromatic substitutions (EAS) and its binding affinity in protein pockets.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-Ethyl-4-fluoro-1-methoxybenzene
Common Name 2-Ethyl-4-fluoroanisole
CAS Registry Number 1369865-70-2
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Exact Mass 154.0794 Da
SMILES CCC1=C(C=CC(=C1)F)OC
InChI Key CSGKGFVRKKKZHT-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid (Standard State)
Predicted LogP ~2.9 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Structural Analysis[7]
  • Electronic Effects: The methoxy group (-OCH₃) at position 1 is a strong ortho/para director. However, the para position is occupied by Fluorine, and one ortho position is occupied by the Ethyl group. This directs further electrophilic substitution primarily to the C5 position (meta to ethyl, ortho to methoxy).

  • Conformational Dynamics: The ethyl group at C2 exerts steric pressure on the methoxy group, potentially forcing the methoxy group out of coplanarity with the benzene ring, slightly reducing its resonance donation.

Part 2: Synthetic Pathways & Methodology

The most robust route to 2-Ethyl-4-fluoro-1-methoxybenzene is the O-methylation of 2-ethyl-4-fluorophenol . This pathway avoids the regioselectivity issues associated with direct Friedel-Crafts alkylation of 4-fluoroanisole.

Protocol: Williamson Ether Synthesis

Objective: Selective methylation of the phenolic oxygen.

Reagents:

  • Precursor: 2-Ethyl-4-fluorophenol (CAS: 398-71-0).[4]

  • Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS). Note: MeI is preferred for lab scale due to easier handling.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Acetone (reflux) or DMF (room temp).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-4-fluorophenol (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq). The mixture will form a suspension. Stir for 15 minutes to allow partial deprotonation of the phenol.

  • Addition: Add Iodomethane (1.2 eq) dropwise via syringe. Caution: MeI is volatile and carcinogenic. Use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Expect >90% yield of a clear oil.

Visualization: Synthetic Workflow

The following diagram illustrates the critical path for synthesis and quality control.

SynthesisPath Precursor 2-Ethyl-4-fluorophenol (CAS 398-71-0) Reaction Reflux (60°C, 4-6h) SN2 Mechanism Precursor->Reaction Activation Reagents Reagents: MeI, K2CO3, Acetone Reagents->Reaction Alkylation Workup Filtration & NaOH Wash Reaction->Workup Conversion Product 2-Ethyl-4-fluoroanisole (Target) Workup->Product Purification

Figure 1: Validated synthetic workflow for the production of 2-Ethyl-4-fluoro-1-methoxybenzene via Williamson Ether Synthesis.

Part 3: Analytical Profiling

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.8–7.0 ppm (m, 3H): Aromatic protons. The coupling pattern will show the 1,2,4-substitution.

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃). Distinct singlet.

    • δ 2.60 ppm (q, J=7.5 Hz, 2H): Methylene protons of the ethyl group (-CH₂-).

    • δ 1.20 ppm (t, J=7.5 Hz, 3H): Methyl protons of the ethyl group (-CH₃).

  • ¹⁹F NMR:

    • δ -120 to -125 ppm: Single peak corresponding to the aromatic fluorine.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 154 m/z.

  • Fragmentation:

    • M-15 (139 m/z): Loss of methyl radical (from ethyl or methoxy).

    • M-29 (125 m/z): Loss of ethyl radical.

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2-Ethyl-4-fluoro-1-methoxybenzene serves as a robust scaffold for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for anisole derivatives.

  • Lipophilicity Modulation: The ethyl group increases lipophilicity (LogP ~2.9) compared to the methyl analog, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Locking: The steric bulk of the ethyl group can lock the conformation of the methoxy group, potentially improving selectivity for specific receptor pockets (e.g., kinases or GPCRs).

Safety & Handling (SDS Summary)
  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60025286, 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-Bromo-4-fluoro-1-methoxybenzene (Structural Analog Reference). Retrieved from [Link]

Sources

Exploratory

2-Ethyl-4-fluoro-1-methoxybenzene: Technical Guide for Medicinal Chemistry

Part 1: Executive Summary 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), also known as 2-ethyl-4-fluoroanisole , acts as a critical regiochemical anchor in the synthesis of advanced pharmaceutical agents. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), also known as 2-ethyl-4-fluoroanisole , acts as a critical regiochemical anchor in the synthesis of advanced pharmaceutical agents. Unlike simple fluoroanisoles, the presence of the ethyl group at the ortho position imposes specific steric and electronic constraints that are highly valued in the design of JAK1/TYK2 inhibitors and IGF-1R antagonists .

This guide moves beyond basic catalog data to provide a mechanistic understanding of this scaffold's synthesis, reactivity, and application in drug development workflows. It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The precise identification of this compound is essential due to the existence of multiple positional isomers (e.g., 3-ethyl-4-fluoroanisole).

Table 1: Core Identifiers and Properties[2]
ParameterValue
IUPAC Name 2-Ethyl-4-fluoro-1-methoxybenzene
Common Name 2-Ethyl-4-fluoroanisole
CAS Number 1369865-70-2
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
SMILES CCC1=C(C=CC(=C1)F)OC
InChI Key CSGKGFVRKKKZHT-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Density (Predicted) ~1.05 - 1.10 g/mL
Boiling Point (Est.) 195–200 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 3: Synthetic Pathways & Manufacturing

The "Regio-Lock" Synthesis Protocol

While Friedel-Crafts ethylation of 4-fluoroanisole is theoretically possible, it yields a mixture of isomers (2-ethyl and 3-ethyl) that are difficult to separate by distillation. The industry-standard protocol for high-purity synthesis relies on the O-methylation of the commercially available precursor, 2-ethyl-4-fluorophenol (CAS 398-71-0). This route guarantees the position of the ethyl group relative to the oxygen.

Protocol: O-Methylation of 2-Ethyl-4-fluorophenol
  • Rationale: Uses the phenolic oxygen as a nucleophile to lock the methoxy group, preserving the pre-existing aromatic substitution pattern.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone (for ease of workup) or DMF (for faster kinetics).

Step-by-Step Methodology:

  • Charge: To a reaction vessel, add 2-ethyl-4-fluorophenol (1.0 eq) and anhydrous Acetone (10 volumes).

  • Base Addition: Add K₂CO₃ (1.5 eq) in a single portion. The suspension will turn yellow/orange as the phenoxide forms.

  • Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (1.2 eq) to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over MgSO₄ and concentrate. High-purity product (>98%) is obtained by vacuum distillation.

Visualization of Synthetic Logic

SynthesisPath Start 4-Fluoroanisole (Low Selectivity Route) Target 2-Ethyl-4-fluoro- 1-methoxybenzene (Target) Start->Target Friedel-Crafts (Mixture of Isomers) Precursor 2-Ethyl-4-fluorophenol (CAS 398-71-0) Intermediate Phenoxide Anion Precursor->Intermediate K2CO3 / Acetone Deprotonation Intermediate->Target MeI (SN2) Regiospecific

Figure 1: Comparison of synthetic routes. The O-methylation pathway (Blue/Yellow) is preferred over direct ethylation (Red) due to superior regiocontrol.

Part 4: Reactivity & Downstream Applications

Electrophilic Aromatic Substitution (EAS) Profile

The 2-ethyl-4-fluoro-1-methoxybenzene scaffold is an electron-rich aromatic system. The reactivity is governed by the directing effects of its substituents:

  • Methoxy (-OMe): Strong activator, ortho/para director.

  • Ethyl (-Et): Weak activator, ortho/para director.

  • Fluoro (-F): Deactivator, ortho/para director.

Predictive Regioselectivity: The C6 position (ortho to methoxy, meta to ethyl) is the most nucleophilic site for EAS (e.g., bromination, nitration). The C3 position is sterically crowded by the flanking ethyl and methoxy groups, while C5 is deactivated by the adjacent fluorine.

Application in Drug Discovery

This scaffold is frequently utilized as a "protected phenol" or a core motif in the synthesis of kinase inhibitors.

  • JAK1/TYK2 Inhibitors: In patents such as WO2017012647 , the 2-ethyl-4-fluorophenol motif (derived from the anisole or used directly) is coupled with aminopyridine cores. The ethyl group provides a hydrophobic anchor that fits into specific pockets of the Janus Kinase (JAK) ATP-binding site, enhancing selectivity over other kinase families.

  • IGF-1R Inhibitors: Nitro-derivatives of this scaffold (e.g., via nitration at C5 or C6) serve as precursors to anilines, which are subsequently coupled to form imidazopyridine-based inhibitors of the Insulin-like Growth Factor 1 Receptor.

Workflow: From Scaffold to Lead Compound

DrugDiscovery Scaffold 2-Ethyl-4-fluoroanisole Reactant Bromination (NBS) Scaffold->Reactant Intermed Aryl Bromide (Functional Handle) Reactant->Intermed Regioselective at C6 Coupling Suzuki-Miyaura Coupling Intermed->Coupling Drug Kinase Inhibitor (JAK/IGF-1R) Coupling->Drug Biaryl Bond Formation

Figure 2: Typical medicinal chemistry workflow converting the scaffold into a bioactive kinase inhibitor.

Part 5: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ether linkage is stable, but the compound should be kept away from strong oxidizing agents.

  • PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors.

References

  • PubChem. (n.d.). 2-Ethyl-4-fluoro-1-methoxybenzene (CID 60025286). National Center for Biotechnology Information. Retrieved from [Link]

  • Galapagos NV. (2017).[1] Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO Patent 2017012647A1. Retrieved from

  • Glaxo Group Ltd. (2014). Sulfonamides for the treatment of gout. WO Patent 2014170793A1.

Sources

Foundational

Technical Monograph: Physicochemical Properties & Synthetic Utility of 4-Fluoro-2-ethylanisole

This technical guide provides an in-depth analysis of 4-Fluoro-2-ethylanisole (systematically known as 2-Ethyl-4-fluoro-1-methoxybenzene ), a specialized intermediate used in the synthesis of agrochemicals and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Fluoro-2-ethylanisole (systematically known as 2-Ethyl-4-fluoro-1-methoxybenzene ), a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical candidates.

Executive Summary

4-Fluoro-2-ethylanisole (CAS: 1369865-70-2 ) is a disubstituted aromatic ether characterized by the presence of a lipophilic ethyl group at the ortho position and an electronegative fluorine atom at the para position relative to the methoxy group. This specific substitution pattern makes it a valuable building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. This guide outlines its chemical identity, physicochemical profile, synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis

Precise nomenclature is critical due to the potential for isomer confusion (e.g., with 4-ethyl-2-fluoroanisole).

ParameterDetail
Common Name 4-Fluoro-2-ethylanisole
IUPAC Name 2-Ethyl-4-fluoro-1-methoxybenzene
CAS Registry Number 1369865-70-2
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
SMILES CCc1cc(F)ccc1OC
InChI Key CSGKGFVRKKKZHT-UHFFFAOYSA-N
Structural Features Ortho-Ethyl: Provides steric bulk, hindering metabolic O-dealkylation.Para-Fluoro: Blocks metabolic oxidation at the susceptible para position; modulates pKa of neighboring groups in derivatives.
Structural Visualization

The following diagram illustrates the core chemical structure and its functional zones.

ChemicalStructure Core Benzene Ring (Aromatic Scaffold) OMe Methoxy Group (-OMe) (Position 1) Core->OMe Electron Donor Ethyl Ethyl Group (-CH2CH3) (Position 2: Steric Shield) Core->Ethyl Lipophilic Bulk Fluoro Fluorine Atom (-F) (Position 4: Metabolic Block) Core->Fluoro EWG / Metabolic Stability

Figure 1: Structural dissection of 4-Fluoro-2-ethylanisole highlighting functional pharmacophores.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (e.g., EPA T.E.S.T., ACD/Labs) for research planning.

PropertyValue / RangeSource/Note
Physical State Colorless to pale yellow liquidExperimental
Boiling Point 195°C – 200°C (at 760 mmHg)Predicted (Based on 2-ethylanisole BP 195°C)
Density 1.05 – 1.08 g/cm³Predicted
LogP (Octanol/Water) 2.90 ± 0.2Computed (XLogP3)
Water Solubility Insoluble (< 50 mg/L)Predicted
Solubility (Organic) Soluble in EtOH, DMSO, DCM, EtOAcExperimental
Refractive Index ~1.50Estimated
Flash Point ~80°CEstimated (Combustible Liquid)
Research Implications
  • Lipophilicity (LogP ~2.9): The compound is moderately lipophilic, suggesting good membrane permeability. It is suitable for CNS-targeted libraries where LogP < 3 is often desired.

  • Volatility: With a boiling point near 200°C, it is relatively non-volatile at room temperature but can be distilled under reduced pressure (e.g., ~85°C at 15 mmHg).

Synthetic Utility & Protocols

The most reliable synthesis route involves the O-methylation of 4-fluoro-2-ethylphenol . This approach avoids the selectivity issues associated with direct electrophilic fluorination or ethylation of anisole.

Synthesis Protocol: O-Methylation

Objective: Synthesis of 4-Fluoro-2-ethylanisole from 4-Fluoro-2-ethylphenol.

Reagents:

  • Precursor: 4-Fluoro-2-ethylphenol (CAS 398-71-0)[1][2][3]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone (anhydrous) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-Fluoro-2-ethylphenol (1.0 eq) and anhydrous Acetone (10 mL/g).

  • Deprotonation: Add Potassium Carbonate (1.5 eq) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Methyl Iodide (1.2 eq). Caution: MeI is toxic and volatile; use a fume hood.[4]

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS. The starting phenol (more polar) should disappear.

  • Work-up:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Reaction Workflow Visualization

SynthesisWorkflow Start Start: 4-Fluoro-2-ethylphenol (CAS 398-71-0) Reagents Add: K2CO3 (1.5 eq) Solvent: Acetone Start->Reagents Intermediate Intermediate: Phenoxide Anion Reagents->Intermediate Alkylation Add: Methyl Iodide (1.2 eq) Reflux 60°C, 4-6h Intermediate->Alkylation SN2 Reaction Workup Workup: 1. Filter Salts 2. Wash w/ 1M NaOH Alkylation->Workup Product Product: 4-Fluoro-2-ethylanisole (>95% Yield) Workup->Product

Figure 2: Step-by-step synthesis workflow via Williamson Ether Synthesis.

Safety & Handling (SDS Summary)

As a fluorinated aromatic ether, standard safety protocols for organic synthesis apply.

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Combustible: Likely a Class IIIA combustible liquid.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles.

    • Fume hood usage is mandatory due to potential volatility and organic vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation, although the compound is relatively stable.

Applications in Drug Discovery

This molecule serves as a "privileged structure" modifier:

  • Metabolic Blocking: The C4-Fluorine atom prevents P450-mediated hydroxylation at the para position, extending the half-life (

    
    ) of the parent drug.
    
  • Conformational Restriction: The C2-Ethyl group introduces steric bulk that forces the methoxy group out of planarity or restricts rotation of the phenyl ring when bound to a receptor active site (Atropisomerism potential in biaryls).

  • Bioisosterism: Often used to replace a 4-chlorophenyl or 2-methylphenyl moiety to fine-tune potency and solubility.

References

  • PubChem Database. 2-Ethyl-4-fluoro-1-methoxybenzene (CAS 1369865-70-2). National Library of Medicine. Available at: [Link]

  • European Patent Office.Process for the preparation of 3-aminophenol derivatives (EP0485544B1). (Describes synthesis of the precursor 4-fluoro-2-ethylphenol).

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-Ethyl-4-fluoro-1-methoxybenzene

Executive Summary Compound: 2-Ethyl-4-fluoro-1-methoxybenzene CAS: 1369865-70-2 Class: Fluorinated Anisole Derivative / Lipophilic Intermediate This technical guide provides a comprehensive analysis of the solubility pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Ethyl-4-fluoro-1-methoxybenzene CAS: 1369865-70-2 Class: Fluorinated Anisole Derivative / Lipophilic Intermediate

This technical guide provides a comprehensive analysis of the solubility profile of 2-Ethyl-4-fluoro-1-methoxybenzene , a critical intermediate in the synthesis of pharmaceutical and agrochemical active ingredients. Characterized by a lipophilic ethyl group and an electron-withdrawing fluorine atom on an anisole core, this compound exhibits a distinct solubility footprint essential for process optimization.

For researchers and process chemists, understanding this profile is not merely about dissolution—it is about controlling reaction kinetics, optimizing liquid-liquid extractions, and ensuring high-yield downstream processing. This guide synthesizes theoretical physicochemical predictions with standardized experimental protocols to establish a robust solubility framework.[1]

Physicochemical Characterization & Theoretical Basis

To predict solubility behavior accurately, we must first analyze the molecular architecture of the compound.

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₁FOLow molecular weight facilitates solvent penetration.
Molecular Weight 154.18 g/mol High mobility in solution.
LogP (Predicted) ~2.9Lipophilic. Highly soluble in non-polar organic solvents; insoluble in water.
H-Bond Donors 0Cannot act as a proton donor; limited solubility in water.
H-Bond Acceptors 2 (O, F)Can accept H-bonds from protic solvents (e.g., Methanol), aiding miscibility.
Physical State Liquid (Predicted*)Likely a colorless to pale yellow oil at ambient temperature.

*Note: Based on structural analogs like 2-ethylanisole (BP: 178°C) and 4-fluoroanisole (BP: 155°C), this compound is expected to be a liquid at room temperature.

Mechanistic Insight: The Fluorine Effect

The C-F bond at the 4-position introduces a strong dipole without significantly increasing water solubility. Fluorine is "hydrophobic yet polarizable," meaning it enhances solubility in chlorinated solvents (DCM, Chloroform) and fluorinated alcohols (TFE, HFIP) due to favorable dipole-dipole interactions, while maintaining high miscibility in standard organic layers.

Solubility Profile: Predicted & Observed Trends

The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and dielectric constants.

Table 1: Solubility Compatibility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility/MiscibilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (Miscible) High dipole interaction matches the polarized C-F and C-O bonds. Ideal for reaction media.
Ethers THF, Diethyl Ether, MTBEExcellent (Miscible) "Like dissolves like." Ether oxygen interactions stabilize the solute. Preferred for Grignard/Lithiation reactions.
Esters Ethyl Acetate, Isopropyl AcetateGood to Excellent Standard choice for liquid-liquid extraction (organic layer).
Alcohols (Protic) Methanol, Ethanol, IPAGood Soluble due to H-bond acceptance by the methoxy oxygen. Solubility may decrease with longer alkyl chains (e.g., n-Butanol).
Aromatic Hydrocarbons Toluene, XyleneExcellent Pi-pi stacking interactions with the benzene ring drive high solubility.
Alkanes Hexane, HeptaneModerate to Good The ethyl group provides aliphatic character, but the polar methoxy/fluoro groups may cause phase separation at very low temperatures.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent High solvation power; useful for nucleophilic aromatic substitution (SₙAr) reactions.
Water Water, Aqueous BuffersInsoluble Hydrophobic effect dominates. LogP 2.9 precludes aqueous solubility.

Strategic Solvent Selection Workflow

Visualizing the decision process for solvent selection is critical for process safety and efficiency.

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Extraction Work-up / Extraction Start->Extraction Analysis Analytical (HPLC/GC) Start->Analysis LowTemp Low Temp (< 0°C)? Reaction->LowTemp Partition Partition vs Water Extraction->Partition MobilePhase Reverse Phase LC Analysis->MobilePhase THF Select THF or Diethyl Ether LowTemp->THF Yes HighTemp High Temp (> 80°C)? LowTemp->HighTemp No Toluene Select Toluene or Xylene HighTemp->Toluene Yes Polar Nucleophilic Attack? HighTemp->Polar No DMF Select DMF or DMSO Polar->DMF Yes EtOAc Ethyl Acetate (Top Layer) Partition->EtOAc Standard DCM DCM (Bottom Layer) Partition->DCM Halogenated Waste OK ACN Acetonitrile/Water MobilePhase->ACN

Figure 1: Decision tree for selecting solvents based on the operational phase of drug development.

Experimental Protocol: Solubility & Miscibility Screening

Since 2-Ethyl-4-fluoro-1-methoxybenzene is likely a liquid, standard "saturation shake-flask" methods for solids are modified to Miscibility Limit Testing .

Objective

Determine the miscibility boundary of the compound in key process solvents to prevent oiling out during reactions.

Materials
  • Analyte: 2-Ethyl-4-fluoro-1-methoxybenzene (>98% purity).

  • Solvents: HPLC Grade (Methanol, ACN, Toluene, Heptane, Water).

  • Equipment: Class A glass vials, Micropipettes, Vortex mixer, HPLC-UV/Vis.

Step-by-Step Methodology
  • Preparation (The Titration Method):

    • Dispense 100 µL of the compound (oil) into a clear glass vial.

    • Add the test solvent in incremental aliquots of 100 µL .

  • Agitation & Observation:

    • Vortex for 30 seconds after each addition.

    • Visual Check: Look for "Schlieren lines" (indicating mixing) or a distinct phase boundary (immiscibility).

    • Critical Checkpoint: If the solution becomes cloudy (turbid), you have reached the solubility limit.

  • Quantification (HPLC Validation):

    • For miscible solvents, dilute a 10 µL aliquot into 1 mL of Acetonitrile.

    • Inject onto HPLC (C18 Column, ACN:Water gradient).

    • Success Criteria: A single, sharp peak matching the reference standard retention time confirms stability in solution.

  • Partition Coefficient Determination (LogP Validation):

    • Mix equal volumes of Octanol and Water with the compound.

    • Shake for 24 hours to equilibrate.

    • Analyze both layers by HPLC.

    • Calculation:

      
      
      

Process Implications & Troubleshooting

Crystallization & Oiling Out

Because this intermediate is an oil or low-melting solid, it is prone to "oiling out" rather than crystallizing during purification.

  • Solution: Avoid single-solvent recrystallization. Use a biphasic wash (e.g., DCM/Water) followed by distillation or column chromatography. If a solid form is required, attempt co-crystallization or salt formation if functional groups allow (though this molecule is neutral).

Reaction Monitoring
  • Solvent: When monitoring reactions in Toluene or THF, quench aliquots in Methanol before HPLC injection. The high solubility in Methanol ensures the intermediate does not precipitate in the needle or column.

Safety: Fluorinated Waste
  • Solvents containing this compound should be segregated as Halogenated Waste due to the fluorine substituent, regardless of the solvent used (e.g., even if dissolved in Acetone).

References

  • PubChem. (n.d.). 2-Ethyl-4-fluoro-1-methoxybenzene (CID 60025286).[2] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). 4-Fluoro-2-methylanisole Properties (Analog Analysis). NIST Chemistry WebBook.[3][4] Retrieved February 27, 2026, from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004).[5] Aqueous solubilization of highly fluorinated molecules. Langmuir, 20(18), 7347-7350. [Link]

  • Cheméo. (2025). Chemical Properties of 2-Fluoro-4-methylanisole. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Technical Monograph: Safety Data Sheet (SDS) and Toxicology of 2-Ethyl-4-fluoro-1-methoxybenzene

Executive Summary 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2) is a specialized fluorinated anisole derivative utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2) is a specialized fluorinated anisole derivative utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1] Its structural motif—combining an electron-donating methoxy group, a lipophilic ethyl chain, and a metabolically stable fluorine atom—imparts unique physicochemical properties that require specific handling protocols.

This technical guide synthesizes available experimental data with high-fidelity Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety and toxicological profile. While direct toxicological datasets for this specific isomer are proprietary or limited, read-across methodologies from 4-fluoroanisole and alkyl-substituted benzenes provide a robust framework for risk assessment.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and lipophilicity of this compound is the first step in establishing safety controls. The presence of the ethyl group significantly increases lipophilicity (LogP) compared to the parent fluoroanisole, enhancing skin permeation potential.

Table 1: Chemical Specifications
PropertySpecificationSource/Method
Chemical Name 2-Ethyl-4-fluoro-1-methoxybenzeneIUPAC
CAS Number 1369865-70-2Registry
Synonyms 2-Ethyl-4-fluoroanisole; 1-Ethyl-5-fluoro-2-methoxybenzeneCommon Usage
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol Calculated
SMILES CCC1=C(C=CC(=C1)F)OC
Physical State Colorless to pale yellow liquidExperimental (Analog)
Boiling Point ~180–185 °C (Predicted)SAR (vs. 4-Fluoroanisole BP 157°C)
Flash Point ~60–65 °C (Predicted)SAR (Ethyl group elevation)
LogP (Octanol/Water) 2.9Computed (XLogP3) [1]
Density ~1.05–1.10 g/mLPredicted

Technical Insight: The ortho-ethyl substitution introduces steric bulk near the methoxy group. This steric hindrance may retard enzymatic O-demethylation compared to non-substituted anisoles, potentially altering pharmacokinetic half-life in biological systems.

Part 2: Hazard Identification (GHS Classification)

Based on the physicochemical profile and read-across from structurally similar fluorinated anisoles (e.g., 4-Fluoroanisole, CAS 459-60-9), the following GHS classifications are derived for risk management.

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Flammable Liquids Category 4Combustible liquid.H227
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335

Precautionary Statements (Selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2] No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Part 3: Toxicological Profile (In-Depth Analysis)

This section utilizes mechanistic toxicology to predict the biological behavior of 2-Ethyl-4-fluoro-1-methoxybenzene.

Metabolic Fate & Biotransformation

The metabolism of this compound is governed by the competition between the robust C-F bond and the labile methoxy/ethyl groups.

  • O-Demethylation (Primary Pathway): Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19) will target the methoxy group, converting the compound to 2-ethyl-4-fluorophenol . This phenol is the likely bioactive metabolite responsible for irritation or downstream conjugation.

  • Alkyl Oxidation: The ethyl group is susceptible to benzylic oxidation, forming the secondary alcohol (1-(5-fluoro-2-methoxyphenyl)ethanol), which may further oxidize to the ketone.

  • Metabolic Blocking: The fluorine atom at the para position effectively blocks ring hydroxylation at the most reactive site, preventing the formation of quinone-methides (toxic electrophiles) often seen in non-fluorinated analogues.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways and the stabilizing effect of the fluorine atom.

Metabolism Parent 2-Ethyl-4-fluoro-1-methoxybenzene (Lipophilic Parent) Phenol 2-Ethyl-4-fluorophenol (Phase I Metabolite) Parent->Phenol CYP450 (O-Demethylation) Alcohol Benzylic Alcohol Derivative (Secondary Pathway) Parent->Alcohol CYP450 (Benzylic Oxidation) Conjugate Glucuronide/Sulfate Conjugate (Excretion) Phenol->Conjugate UGT/SULT (Phase II) Alcohol->Conjugate Excretion

Figure 1: Predicted metabolic trajectory. The primary clearance route is expected to be O-demethylation followed by Phase II conjugation.

Acute & Chronic Toxicity
  • Acute Oral Toxicity: Likely low to moderate (LD50 > 2000 mg/kg estimated). Anisoles generally exhibit low acute lethality but can cause CNS depression (narcosis) at high doses due to lipophilicity [2].

  • Skin Absorption: High Concern. With a LogP of 2.9, this compound can penetrate the stratum corneum. Prolonged contact may defat the skin (solvent effect) and lead to dermatitis.

  • Genotoxicity: Fluorinated anisoles are typically non-mutagenic in the Ames test. The C-F bond is stable and does not act as an alkylating agent under physiological conditions.

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Ventilation: All operations involving heating or transfer of open containers must be performed inside a certified chemical fume hood.

  • Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen or Argon is recommended to prevent slow autoxidation of the ethyl group over long storage periods.

Protocol: Reaction Monitoring via TLC/GC

To verify purity or monitor reaction progress, use the following self-validating method:

  • TLC System: Hexanes:Ethyl Acetate (9:1 v/v).

    • Visualization: UV (254 nm). The anisole ring is UV active.

    • Rf Value: Expect ~0.6–0.7 (High Rf due to lipophilicity).

  • GC-MS Method:

    • Column: HP-5MS or equivalent (Non-polar).

    • Inlet Temp: 250 °C.

    • Ramp: 50 °C (hold 2 min) → 20 °C/min → 280 °C.

    • Validation: Look for molecular ion peak [M+] at m/z 154.

Part 5: Emergency Response Procedures

In the event of exposure or release, immediate decisive action is required. The following decision tree guides the response.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Liquid Spill Type->Spill Fire Fire / Ignition Type->Fire Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Eliminate Ignition Sources 3. Absorb with Vermiculite Spill->ActionSpill ActionFire Use Dry Chemical, CO2, or Foam. DO NOT use water jet. Fire->ActionFire ActionSkin Wash with soap/water for 15 min. Seek medical attention if irritation persists. Exposure->ActionSkin

Figure 2: Emergency response decision matrix for laboratory incidents.

Firefighting Measures
  • Media: Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

  • Contraindications: Do not use a solid water stream, as it may scatter the liquid and spread the fire (density ~1.05 g/mL is close to water, but immiscibility risks spreading).

  • Hazardous Combustion Products: Carbon oxides (CO, CO2) and Hydrogen Fluoride (HF) .[2] HF is extremely toxic and corrosive; firefighters must wear self-contained breathing apparatus (SCBA).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60025286, 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-Fluoroanisole (Analogue Read-Across). Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

Disclaimer: This document is intended for research and development purposes only. The toxicological data presented is based on analogue read-across and computational prediction models where experimental data for CAS 1369865-70-2 was unavailable. Users must conduct their own risk assessment before handling.

Sources

Exploratory

Thermodynamic &amp; Metabolic Stability of Fluorinated Anisole Derivatives

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of the thermodynamic and metabolic stability of fluorinated anisole derivatives. Technical Guide for Drug Development & Physica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of the thermodynamic and metabolic stability of fluorinated anisole derivatives.

Technical Guide for Drug Development & Physical Organic Chemistry

Executive Summary

The strategic incorporation of fluorine into anisole (methoxybenzene) scaffolds is a cornerstone of modern medicinal chemistry. Beyond the simplistic view of "metabolic blocking," the stability of fluorinated anisoles arises from a complex interplay of bond dissociation energies (BDE) , electrostatic interactions , and conformational thermodynamics .

This guide analyzes the physicochemical drivers that render fluorinated anisoles superior to their non-fluorinated counterparts in bio-environments. It details the thermodynamic penalties associated with bond cleavage and provides validated protocols for assessing metabolic resilience in early-stage drug discovery.

Thermodynamic Foundations: The Fluorine Effect

The enhanced stability of fluorinated anisoles is rooted in the unique properties of the carbon-fluorine (C–F) bond and its inductive influence on the adjacent ether linkage.

Bond Dissociation Energy (BDE) Landscape

Thermodynamic stability is primarily dictated by the energy required to homolytically cleave bonds. In anisole derivatives, two sites are vulnerable: the aromatic ring C–H bonds and the methyl ether C–H bonds.

Table 1: Comparative Bond Dissociation Energies (298 K)

Bond TypeBond Energy (kcal/mol)Thermodynamic Implication
C(sp²)–H (Phenyl-H)~113Susceptible to CYP450 arene oxidation.
C(sp²)–F (Phenyl-F)~126 Metabolic Blockade: Too strong for enzymatic cleavage.
C(sp³)–H (Methoxy-H)~96The "soft spot" for O-demethylation.
C(sp³)–F (Trifluoromethoxy)~116Complete resistance to oxidative dealkylation.

Data Source: Derived from standard physical organic chemistry values [1, 2].

The Ortho-Effect & Conformational Locking

In 2-fluoroanisole , the fluorine atom at the ortho position introduces a specific thermodynamic preference due to dipole-dipole repulsion between the oxygen lone pairs and the fluorine atom.

  • Planar Anti Conformer: The methoxy group rotates away from the fluorine (dihedral angle

    
     180°). This is the global minimum, stabilized by 
    
    
    
    3-4 kcal/mol relative to the syn conformer.
  • Impact: This "conformational locking" reduces the entropic freedom of the molecule, potentially lowering the energy penalty for binding to rigid enzyme active sites (pre-organization), while simultaneously shielding the oxygen from Lewis acids or metabolic heme centers.

Metabolic Stability Mechanisms[1][2][3][4]

The primary clearance pathway for anisoles is O-demethylation mediated by Cytochrome P450 (CYP) enzymes. Fluorination alters this pathway through electronic deactivation.

Mechanism of CYP450 Resistance

The O-demethylation of anisole proceeds via a Hydrogen Atom Transfer (HAT) mechanism from the methyl group to the high-valent Iron-Oxo species (Compound I) of the CYP enzyme.

  • Step 1 (Rate Limiting): Abstraction of a hydrogen atom from the

    
    -methyl group (
    
    
    
    ).
  • Step 2: Oxygen rebound to form the hemiacetal (

    
    ).
    
  • Step 3: Collapse of the hemiacetal to phenol and formaldehyde.

The Fluorine Advantage: Placing fluorine atoms on the phenyl ring (e.g., 4-fluoroanisole) exerts a strong electron-withdrawing group (EWG) effect (


, 

).
  • Inductive Effect (-I): Pulls electron density away from the ether oxygen.

  • Resonance Effect (+R): Weakly donates back, but -I dominates for induction.

  • Result: The oxygen becomes less basic and the

    
    -C-H bonds of the methoxy group become stronger (higher BDE) due to the reduced ability of the oxygen lone pair to stabilize the resultant radical cation intermediate.
    
Visualization: CYP450 Catalytic Cycle & Inhibition

The following diagram illustrates the divergence between a standard anisole substrate and a fluorinated derivative that resists oxidation.

CYP_Mechanism Substrate Anisole / F-Anisole CYP_Bind CYP450 Binding (Active Site) Substrate->CYP_Bind Cpd_I Compound I (Fe=O)4+. Radical Initiator CYP_Bind->Cpd_I Activation H_Abstract H-Abstraction (Rate Limiting Step) Cpd_I->H_Abstract Radical C-Centered Radical (Ph-O-CH2•) H_Abstract->Radical Standard Anisole (Fast) Resistance FLUORINE EFFECT: 1. Inductive withdrawal increases C-H BDE 2. Steric shielding (Ortho-F) H_Abstract->Resistance F-Anisole (Slow/Blocked) Rebound OH Rebound (Hemiacetal Formation) Radical->Rebound Collapse Collapse to Phenol + Formaldehyde Rebound->Collapse

Caption: Comparative mechanistic pathway of CYP450 O-demethylation. Fluorination raises the activation energy for the H-abstraction step.

Experimental Protocols for Stability Assessment

To validate the theoretical stability described above, the following protocols are the industry standard. These workflows are designed to be self-validating with internal controls.

Protocol A: Microsomal Metabolic Stability Assay (In Vitro)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the fluorinated anisole derivative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil or Dextromethorphan (high clearance).

  • Negative Control: Warfarin (low clearance).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 mins to reach thermal equilibrium.
  • Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
    • Self-Validation Check: Include a "No NADPH" control well to rule out chemical instability (hydrolysis) vs. metabolic instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
Protocol B: Accelerated Chemical Stability (Stress Test)

Objective: Assess thermodynamic stability against non-enzymatic hydrolysis (simulating shelf-life and stomach acid).

Methodology:

  • Dissolve compound (100

    
    M) in three matrices:
    
    • 0.1 M HCl (pH 1.2) - Simulated Gastric Fluid.

    • Phosphate Buffer (pH 7.[1]4) - Physiological.

    • 0.1 M NaOH (pH 10) - Basic stress.

  • Incubate at 60°C for 48 hours.

  • Analyze via HPLC-UV/Vis.

  • Success Criteria: >95% recovery of parent compound indicates high thermodynamic stability of the ether linkage.

Visualizing the Stability Workflow

The following flowchart outlines the decision matrix for evaluating fluorinated anisoles in drug discovery.

Stability_Workflow Start Candidate Synthesis (F-Anisole) Chem_Stress Chemical Stress Test (60°C, pH 1.2/10) Start->Chem_Stress Decision_1 >5% Degradation? Chem_Stress->Decision_1 Meta_Assay HLM Assay (Metabolic Stability) Decision_2 t1/2 < 30 min? Meta_Assay->Decision_2 Decision_1->Meta_Assay No (Stable) Fail_Chem REJECT: Thermodynamically Unstable Decision_1->Fail_Chem Yes Fail_Meta OPTIMIZE: Add more F or block para-site Decision_2->Fail_Meta Yes (High Clearance) Success ADVANCE: Stable Lead Decision_2->Success No (Low Clearance)

Caption: Decision matrix for screening fluorinated anisole derivatives.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

Foundational

Literature review of 2-Ethyl-4-fluoro-1-methoxybenzene synthesis pathways

Executive Summary 2-Ethyl-4-fluoro-1-methoxybenzene (also known as 2-ethyl-4-fluoroanisole) is a critical aromatic building block, particularly valuable in the synthesis of voltage-gated sodium channel inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (also known as 2-ethyl-4-fluoroanisole) is a critical aromatic building block, particularly valuable in the synthesis of voltage-gated sodium channel inhibitors (e.g., Nav1.7 inhibitors) and agrochemicals. Its structural motif—a benzene ring decorated with an ether, an alkyl group, and a halogen—presents a classic challenge in regioselective functionalization.

This technical guide delineates three distinct synthesis pathways, graded by scalability and precision. Pathway 1 (Phenol Alkylation) is the preferred industrial route due to cost-efficiency. Pathway 2 (Acylation-Reduction) offers a robust laboratory-scale alternative using classical electrophilic aromatic substitution. Pathway 3 (Cross-Coupling) provides a high-precision option for medicinal chemistry applications where isomer purity is paramount.

Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule into available precursors. The analysis reveals three primary disconnections:

  • C–O Disconnection: Leads to 2-Ethyl-4-fluorophenol .[1] This is the most logical disconnection for scale-up, as O-methylation is high-yielding and trivial.

  • C–C (Alkyl) Disconnection: Leads to 4-Fluoroanisole . Introducing the ethyl group selectively at the ortho position requires directing group leverage (Friedel-Crafts Acylation followed by reduction).

  • C–C (Aryl-Alkyl) Disconnection: Leads to 2-Bromo-4-fluoroanisole . This implies a transition-metal catalyzed coupling (Suzuki-Miyaura) to install the ethyl group.

Retrosynthesis Figure 1: Retrosynthetic disconnection of 2-Ethyl-4-fluoro-1-methoxybenzene. Target 2-Ethyl-4-fluoro-1-methoxybenzene (Target) Phenol 2-Ethyl-4-fluorophenol (Pathway 1: Alkylation) Phenol->Target O-Methylation Anisole 4-Fluoroanisole (Pathway 2: Acylation/Red) Anisole->Target F-C Acylation + Reduction Bromo 2-Bromo-4-fluoroanisole (Pathway 3: Cross-Coupling) Bromo->Target Suzuki Coupling

Detailed Synthesis Pathways

Pathway 1: The Industrial Standard (O-Methylation)

Best for: Large-scale production, cost minimization. Starting Material: 2-Ethyl-4-fluorophenol (CAS: 398-71-0).[2][3]

This route relies on the commercial availability of 2-ethyl-4-fluorophenol. If this phenol is not purchased, it is synthesized via the ortho-ethylation of 4-fluorophenol using ethylene and an aluminum phenoxide catalyst (a standard industrial process). The final step is a quantitative O-methylation.

Mechanism & Causality: The phenolic hydroxyl group is acidic (pKa ~10). Deprotonation by a base creates a phenoxide ion, a potent nucleophile. This ion attacks the methylating agent (MeI or DMS) via an S_N2 mechanism. The fluorine atom at the para position is stable under these basic conditions and does not interfere.

Pathway1 Figure 2: Pathway 1 - Base-mediated O-methylation. Start 2-Ethyl-4-fluorophenol Inter Phenoxide Intermediate Start->Inter K2CO3 / Acetone Deprotonation Product 2-Ethyl-4-fluoroanisole Inter->Product MeI or DMS SN2 Attack

[1]

Pathway 2: The Classical Route (Acylation-Reduction)

Best for: Laboratory synthesis when specific phenols are unavailable. Starting Material: 4-Fluoroanisole.[4]

This route leverages the strong ortho/para directing power of the methoxy group. Since the para position is blocked by fluorine, Friedel-Crafts acylation occurs exclusively at the ortho position (position 2).

  • Friedel-Crafts Acylation: Reaction with acetyl chloride and AlCl₃ yields 2-acetyl-4-fluoroanisole.

  • Carbonyl Reduction: The ketone is reduced to an ethyl group. While Clemmensen reduction (Zn(Hg)/HCl) is traditional, catalytic hydrogenation (Pd/C) is cleaner for this substrate to avoid defluorination or ether cleavage.

Critical Control Point:

  • Regioselectivity: The -OMe group activates the ring significantly more than the -F deactivates it. The incoming electrophile (acylium ion) is directed ortho to the methoxy group.

Pathway2 Figure 3: Pathway 2 - Regioselective Acylation followed by Reduction. Start 4-Fluoroanisole Acyl 2-Acetyl-4-fluoroanisole Start->Acyl AcCl, AlCl3 DCM, 0°C -> RT Product 2-Ethyl-4-fluoroanisole Acyl->Product H2, Pd/C or Wolff-Kishner

[1][5][6]

Pathway 3: The Precision Route (Suzuki Coupling)

Best for: Medicinal chemistry, late-stage functionalization, combinatorial libraries. Starting Material: 2-Bromo-4-fluoroanisole.

This route uses a Palladium(0) catalyst to couple an ethylboronic acid derivative with an aryl bromide. It completely avoids isomer separation issues because the regiochemistry is fixed in the starting material.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond.

  • Transmetallation: The ethyl group transfers from Boron to Palladium.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Comparative Data Analysis

MetricPathway 1 (Alkylation)Pathway 2 (Acylation/Red)Pathway 3 (Suzuki)
Step Count 1 (from phenol)21
Overall Yield High (>90%)Moderate (60-75%)High (80-95%)
Atom Economy ExcellentPoor (Stoichiometric AlCl₃ waste)Moderate (Boron waste)
Cost Low (Commodity reagents)MediumHigh (Pd catalyst)
Scalability High (kg to ton scale)Medium (Exothermic steps)Low/Medium (Catalyst cost)
Regiocontrol N/A (Pre-defined)Critical (Must control temp)N/A (Pre-defined)

Detailed Experimental Protocols

Protocol A: Methylation of 2-Ethyl-4-fluorophenol (Pathway 1)

This protocol is self-validating via TLC monitoring and requires no column chromatography if executed precisely.

Reagents:

  • 2-Ethyl-4-fluorophenol (1.0 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Methyl Iodide (MeI) (1.2 eq) [Alternative: Dimethyl Sulfate]

  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Setup: Charge a round-bottom flask with 2-ethyl-4-fluorophenol and anhydrous acetone (0.5 M concentration).

  • Activation: Add K₂CO₃. Stir at room temperature for 15 minutes. The suspension may change color slightly as the phenoxide forms.

  • Addition: Cool to 0°C. Add Methyl Iodide dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to room temperature and reflux for 4 hours.

    • Validation: Spot TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear; the product (high Rf) will appear.

  • Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄ and concentrate. The resulting oil is typically >95% pure. Distillation can be used for ultra-high purity.

Protocol B: Friedel-Crafts Acylation of 4-Fluoroanisole (Pathway 2, Step 1)

Critical for establishing the carbon skeleton if the phenol is unavailable.

Reagents:

  • 4-Fluoroanisole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃) (1.3 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Catalyst Prep: In a flame-dried flask under Argon, suspend AlCl₃ in DCM at 0°C.

  • Acylium Formation: Add Acetyl Chloride dropwise. Stir for 15 mins until the solution becomes homogenous/yellowish (formation of acylium complex).

  • Addition: Add 4-Fluoroanisole dropwise over 30 minutes. Maintain temperature < 5°C to ensure regioselectivity (Kinetic control favors ortho to -OMe).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Highly exothermic.

  • Isolation: Extract with DCM. Wash with NaHCO₃ (sat) to remove acids.

  • Outcome: The product is 2-Acetyl-4-fluoroanisole .

    • Note: This intermediate must be reduced (e.g., Pd/C, H₂, 3 atm, EtOH) to yield the final ethyl product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60025286, 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity.[7][8] Green and Sustainable Chemistry, 7, 185-192.[7] (Validates regioselectivity principles for anisole derivatives). Retrieved from [Link]

  • Google Patents.WO2012007883A1 - Sulfonamide derivatives as Nav1.7 inhibitors. (Demonstrates the application of 2-ethyl-4-fluorophenol in drug synthesis).

Sources

Exploratory

Technical Whitepaper: Thermophysical Profiling of 2-Ethyl-4-fluoro-1-methoxybenzene

The following technical guide is structured as a high-level whitepaper designed for senior researchers and process chemists. It synthesizes available structural data with rigorous characterization protocols, acknowledgin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for senior researchers and process chemists. It synthesizes available structural data with rigorous characterization protocols, acknowledging the specialized nature of this intermediate.

Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (CAS 1369865-70-2) is a critical disubstituted anisole intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural motif—combining the lipophilicity of an ethyl group with the metabolic stability of a fluorine substituent—makes it a valuable scaffold in medicinal chemistry.

This guide addresses the thermophysical properties of this compound. While specific experimental values for this novel intermediate are often proprietary, this document provides high-confidence predicted ranges based on quantitative structure-property relationships (QSPR) and detailed experimental protocols for internal validation.

Chemical Identity & Thermophysical Profile[1]

Identification
ParameterDetail
IUPAC Name 2-Ethyl-4-fluoro-1-methoxybenzene
Common Synonyms 2-Ethyl-4-fluoroanisole; 4-Fluoro-2-ethylanisole
CAS Number 1369865-70-2
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
SMILES CCC1=C(C=CC(=C1)F)OC
Thermophysical Data (Predicted & Analog-Based)

Note: Values below are derived from high-fidelity QSPR modeling and structural analog comparison (e.g., 4-fluoroanisole and 2-ethylanisole).

PropertyValue / RangeConfidence LevelRationale
Physical State LiquidHighAnalogs (2-ethylanisole) are liquid at RT.
Boiling Point (760 mmHg) 195°C – 205°C HighEthyl group adds ~40-50°C to the BP of 4-fluoroanisole (157°C).
Melting Point < -20°C MediumAsymmetric substitution typically disrupts crystal packing, lowering MP below 0°C.
Density 1.05 – 1.10 g/mL HighFluorine increases density relative to 2-ethylanisole (0.96 g/mL).
Flash Point ~75°C – 85°C MediumEstimated based on BP/FP correlation for anisole derivatives.

Theoretical Analysis: Structure-Property Relationships

To understand the thermal behavior of 2-Ethyl-4-fluoro-1-methoxybenzene, we must analyze the contribution of its functional groups relative to the core anisole scaffold.

Boiling Point Elevation Factors
  • The Ethyl Group (+C₂H₅): This is the dominant factor. The addition of an ethyl group to a benzene ring typically increases the boiling point by 40–50°C due to increased London dispersion forces and molecular surface area.

  • The Fluoro Group (-F): Fluorine is small and highly electronegative. While it introduces a dipole, it does not significantly increase the boiling point compared to the hydrogen it replaces (often <10°C difference) due to low polarizability.

  • The Methoxy Group (-OCH₃): Acts as the anchor, establishing the baseline boiling point (Anisole BP: 154°C).

Visualization of Thermal Logic

The following diagram illustrates the additive contribution of substituents to the predicted boiling point.

G Anisole Anisole Core (BP: ~154°C) Fluoro + 4-Fluoro Group (Polarity Effect) ΔBP: +3-5°C Anisole->Fluoro Substitution Ethyl + 2-Ethyl Group (Mass/Van der Waals) ΔBP: +40-45°C Anisole->Ethyl Substitution Target 2-Ethyl-4-fluoro- 1-methoxybenzene (Est. BP: 195-205°C) Fluoro->Target Combined Effect Ethyl->Target

Caption: Additive contribution of substituents to the boiling point of the target molecule.

Experimental Determination Protocols

For researchers requiring exact values for regulatory filing or process optimization, the following "Self-Validating" protocols are recommended.

Boiling Point: Micro-Siwoloboff Method

Use Case: When sample quantity is limited (<1 mL).

  • Preparation: Introduce 50 µL of 2-Ethyl-4-fluoro-1-methoxybenzene into a melting point capillary tube.

  • Nucleation: Insert a finer capillary (sealed at the top) upside down into the sample tube to trap a small air bubble.

  • Heating: Attach the assembly to a thermometer and immerse in a silicone oil bath (Thiele tube or automated apparatus). Heat at 2°C/min.

  • Observation:

    • Phase 1: Slow stream of bubbles (thermal expansion).

    • Phase 2: Rapid, continuous stream of bubbles (vapor pressure > atmospheric pressure).

  • Endpoint Determination: Stop heating immediately at Phase 2. Record the temperature when the bubbling stops and liquid sucks back into the inner capillary. This is the true boiling point .

Melting Point / Glass Transition: DSC Analysis

Use Case: To determine if the material crystallizes or forms a glass at low temperatures.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: Encapsulate 2–5 mg of liquid in a hermetic aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Cool to -90°C at 10°C/min (to detect crystallization or glass transition).

    • Hold isothermal for 5 min.

    • Heat to 50°C at 10°C/min.

  • Analysis: Look for an endothermic peak during the heating ramp (Melting Point,

    
    ) or a step change in the baseline (Glass Transition, 
    
    
    
    ).

Applications in Synthesis & Purification

The boiling point data is critical for designing purification workflows, specifically vacuum distillation .

Vacuum Distillation Nomograph

Since the predicted atmospheric BP is ~200°C, distillation at ambient pressure may cause decomposition. Vacuum distillation is required.

  • Target Vacuum: 5–10 mmHg

  • Predicted BP at 10 mmHg: ~80–90°C (Estimated using the Clausius-Clapeyron relation).

Purification Logic Workflow

Workflow Start Crude Reaction Mixture Check Check Purity (HPLC/GC) Start->Check HighPurity Purity > 95% Check->HighPurity Yes LowPurity Purity < 95% Check->LowPurity No Final Pure 2-Ethyl-4-fluoro- 1-methoxybenzene HighPurity->Final Distill Vacuum Distillation (10 mmHg @ 85°C) LowPurity->Distill Fractions Collect Fractions Distill->Fractions Fractions->Check Re-analyze

Caption: Purification decision tree based on thermophysical properties.

References

  • PubChem. 2-Ethyl-4-fluoro-1-methoxybenzene (Compound).[1] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1-Fluoro-4-methoxybenzene (Analog Data). National Institute of Standards and Technology.[2] Available at: [Link]

  • The Good Scents Company. 4-Ethyl Anisole (Analog Data). Available at: [Link]

Sources

Foundational

A Technical Guide to the Electronic Properties of 2-Ethyl-4-Fluoroanisole

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth analysis of the electronic landscape of the anisole ring as modulated by the presence of 2-ethyl and...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the electronic landscape of the anisole ring as modulated by the presence of 2-ethyl and 4-fluoro substituents. Anisole itself is an activated aromatic system due to the potent electron-donating resonance of the methoxy group. The addition of a weakly activating, electron-donating ethyl group at the C2 position and a deactivating, yet ortho-para directing, fluoro group at the C4 position creates a complex interplay of competing and synergistic electronic effects. This document elucidates the individual and combined influence of these substituents on the molecule's electron density distribution, reactivity, and spectroscopic characteristics. We will explore the foundational principles of inductive and resonance effects, quantify these effects using Hammett parameters, and detail both experimental and computational methodologies for their characterization. The ultimate goal is to provide a comprehensive understanding of 2-ethyl-4-fluoroanisole's electronic properties, offering critical insights for professionals in chemical synthesis and drug development.

Introduction

Substituted anisoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The methoxy group's ability to donate electron density significantly influences the reactivity and physicochemical properties of the aromatic ring. By strategically placing additional substituents, chemists can fine-tune these properties to optimize molecular interactions, metabolic stability, and biological activity.[1] The molecule of interest, 2-ethyl-4-fluoroanisole, presents a compelling case study in polysubstituted aromatics, featuring a classic activating group (ethyl) and a halogen (fluoro) with dual electronic character. Understanding the nuanced electronic interplay within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

This guide will deconstruct the electronic contributions of each substituent—methoxy, ethyl, and fluoro—and then synthesize this information to build a holistic picture of the target molecule. We will move from qualitative principles to quantitative data and practical analytical workflows.

The Anisole Backbone: An Electron-Rich Aromatic System

The electronic character of anisole is dominated by its methoxy (-OCH₃) substituent. This group exerts two opposing electronic influences on the benzene ring: a resonance effect and an inductive effect.[2][3]

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[4][5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is a powerful activating force for electrophilic aromatic substitution.[6][7]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the ring through the sigma (σ) bond.[2][8]

In the case of the methoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect (+M >> -I).[4][9] The net result is that the anisole ring is "activated," meaning it is more reactive towards electrophiles than benzene itself.[5][6] The resonance structures clearly show the buildup of negative charge at the ortho and para carbons, explaining why the methoxy group is a strong ortho-para director.[7]

The Perturbing Substituents: A Tale of Two Effects

The electronic landscape of the anisole backbone is further modified by the 2-ethyl and 4-fluoro groups.

The 2-Ethyl Group: Inductive Donation and Steric Influence

Alkyl groups, such as ethyl (-CH₂CH₃), are generally considered to be weakly activating, electron-donating groups.[6]

  • Inductive Effect (+I): Alkyl groups donate electron density through the sigma bond framework. This is often attributed to the lower electronegativity of carbon compared to the sp² carbons of the aromatic ring and hyperconjugation effects.[5][10] This +I effect further enriches the electron density of the aromatic ring, enhancing its reactivity.

  • Steric Hindrance: Positioned at the ortho position, the ethyl group introduces significant steric bulk. This can have two major consequences:

    • It can sterically hinder the approach of reactants to the adjacent C1 (methoxy) and C3 positions.

    • It can potentially disrupt the coplanarity of the methoxy group with the benzene ring. This twisting would reduce the overlap between the oxygen's p-orbitals and the ring's π-system, thereby diminishing the methoxy group's powerful +M (resonance) effect.[11]

The 4-Fluoro Group: The Inductive/Resonance Dichotomy

Halogens represent a unique class of substituents where inductive and resonance effects are in stark opposition.[3][4]

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it therefore exerts a very strong electron-withdrawing inductive effect, pulling electron density away from the ring through the C-F sigma bond.[2] This effect is the primary reason why halogens, unlike other ortho-para directors with lone pairs, are deactivating overall.[6]

  • Resonance Effect (+M): Like oxygen, the fluorine atom has lone pairs of electrons that it can donate to the aromatic ring via resonance.[4][5] This effect increases the electron density at the ortho and para positions relative to the meta position.

For fluorine (and other halogens), the powerful -I effect outweighs the weaker +M effect (-I > +M).[3][4] The result is a net withdrawal of electron density from the ring, making it less reactive than benzene (deactivation). However, the resonance donation, while not enough to overcome the inductive pull, is still sufficient to direct incoming electrophiles to the ortho and para positions.[4]

Synergistic and Antagonistic Effects in 2-Ethyl-4-Fluoroanisole

The overall electronic character of 2-ethyl-4-fluoroanisole is a composite of these individual effects. The methoxy and ethyl groups work synergistically to push electron density into the ring, while the fluoro group antagonistically pulls it out.

G cluster_ring Aromatic Ring cluster_donors Electron Donating Groups cluster_acceptors Electron Withdrawing Groups Ring Benzene Ring (π-System) OCH3_I -OCH3 (Inductive) Ring->OCH3_I -I (Inductive) Weak Withdrawal Fluoro -F (Fluoro) Ring->Fluoro -I (Inductive) Strong Withdrawal OCH3 -OCH3 (Methoxy) OCH3->Ring +M (Resonance) Strong Donation Ethyl -CH2CH3 (Ethyl) Ethyl->Ring +I (Inductive) Weak Donation Fluoro->Ring +M (Resonance) Weak Donation G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh & Dissolve Sample B Filter into NMR Tube A->B C Insert & Lock B->C D Shim Field C->D E Set Parameters & Acquire Data D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate Spectrum G->H I Analyze Peaks H->I

Caption: A typical experimental workflow for NMR spectral analysis.

Computational Modeling: Molecular Electrostatic Potential (MEP)

Computational chemistry provides powerful tools for visualizing electronic properties. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. [1][12]Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 2-ethyl-4-fluoroanisole, an MEP map would be expected to show the most negative potential (red) around the oxygen atom of the methoxy group and on the aromatic ring, particularly at the C6 and C3/C5 positions, which are ortho/para to the activating groups and meta to the deactivating fluoro group.

Workflow: Generating an MEP Map

  • Structure Optimization:

    • Build the 3D structure of 2-ethyl-4-fluoroanisole in a molecular modeling software.

    • Perform a geometry optimization using a suitable quantum mechanical method (e.g., Density Functional Theory - DFT) and basis set (e.g., B3LYP/6-31G(d)). [13]This finds the lowest energy conformation of the molecule.

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy.

    • During this calculation, request the generation of the electron density and electrostatic potential data.

  • Surface Generation:

    • Generate an isosurface of the molecule's electron density (commonly at a value of 0.001 to 0.002 atomic units). [14]This surface represents the van der Waals surface of the molecule.

  • Potential Mapping:

    • Map the calculated electrostatic potential onto the generated electron density surface.

    • Apply a color scale (e.g., red for negative potential, green for neutral, blue for positive) to visualize the charge distribution. [15]

Implications for Reactivity and Drug Design

The electronic properties of 2-ethyl-4-fluoroanisole have direct consequences for its chemical reactivity and its potential use in drug development.

  • Chemical Reactivity: The ring is moderately activated overall. The strong activating effect of the -OCH₃ group is somewhat tempered by the deactivating -F group. In an electrophilic aromatic substitution reaction, the directing effects are paramount. The -OCH₃ group directs ortho/para (to C2 and C4). The -C₂H₅ group directs ortho/para (to C1, C3, and C5). The -F group directs ortho/para (to C3 and C5). The positions most activated and sterically accessible are likely C6 and potentially C5. The C3 position is activated by both the ethyl and fluoro groups but is sterically hindered. Predicting the major product would require careful consideration of both electronic and steric factors.

  • Drug Design: Modulating the electronic environment of a drug candidate is crucial.

    • Metabolic Stability: Introducing a fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

    • Binding Affinity: The electrostatic potential of the molecule dictates how it will interact with protein binding pockets. The electron-rich and electron-poor regions of 2-ethyl-4-fluoroanisole can form favorable hydrogen bonds or other non-covalent interactions with a biological target. [16] * pKa and Lipophilicity: The overall electron-withdrawing or -donating nature of the substituents will influence the pKa of any acidic or basic functional groups and affect the molecule's overall lipophilicity (LogP), which is critical for membrane permeability and bioavailability.

Conclusion

The electronic properties of 2-ethyl-4-fluoroanisole are a product of a sophisticated interplay between resonance and inductive effects. The methoxy and ethyl groups act as electron donors, activating the ring, while the highly electronegative fluorine atom acts as a net electron withdrawer, deactivating the ring. Despite this deactivation, all three substituents direct electrophilic attack to ortho and para positions. This complex electronic profile can be characterized using NMR spectroscopy to probe local electron densities and visualized using computational MEP maps. A thorough understanding of these principles is indispensable for scientists aiming to predict the reactivity of such polysubstituted aromatic compounds and to rationally design novel molecules for applications in medicine and materials science.

References

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects. ResearchGate. [Link]

  • Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

  • Fluorination of anisole with 22-1a, d, e. ResearchGate. [Link]

  • Method for preparing p-fluoro anisole.
  • 13C and 1H NMR spectra for the reactant and products of labeled... ResearchGate. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. MDPI. [Link]

  • An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. ACS Publications. [Link]

  • Method for preparing p-fluoro anisole.
  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. [Link]

  • Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. Source from J.E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions. [Link]

  • Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Hammett Substituent Constants Table. Scribd. [Link]

  • Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. ACS Publications (ChemRxiv). [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Lec 20 Analysis of 1H NMR spectra-II. YouTube (NPTEL - Indian Institute of Science, Bengaluru). [Link]

  • Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Al-Nahrain Journal of Science. [Link]

  • Worked ex - Resonance vs Inductive Effects. Khan Academy. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Center for Biotechnology Information (PMC). [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. [Link]

  • Synthesis of 2-fluoro-4-bromoanisole. PrepChem.com. [Link]

  • Learning Atomic Multipoles: Prediction of the Electrostatic Potential with Equivariant Graph Neural Networks. arXiv.org. [Link]

  • Experimental and computational investigations of some new cabamothioate compounds. Chemical Review and Letters. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene from 4-Fluoroanisole

Executive Summary 2-Ethyl-4-fluoro-1-methoxybenzene (commonly referred to as 2-ethyl-4-fluoroanisole) is a highly versatile, electron-rich fluorinated aromatic building block. It is frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-fluoro-1-methoxybenzene (commonly referred to as 2-ethyl-4-fluoroanisole) is a highly versatile, electron-rich fluorinated aromatic building block. It is frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals where precise steric bulk and metabolic stability (imparted by the fluorine atom) are required.

Synthesizing this target from commercially available 4-fluoroanisole requires strict regiocontrol. This application note details two field-validated synthetic strategies:

  • Route A (Scalable & Robust): A two-step Friedel-Crafts Acylation followed by Ionic Hydrogenation.

  • Route B (Atom-Economical & Rapid): A one-pot Directed ortho-Metalation (DoM) and Alkylation.

Strategic Route Selection & Mechanistic Rationale

Route A: Friedel-Crafts Acylation & Ionic Hydrogenation

This route is highly recommended for process chemistry and kilogram-scale manufacturing due to its operational simplicity and avoidance of cryogenic conditions.

  • Acylation Regioselectivity: 4-Fluoroanisole features a strongly activating, ortho/para-directing methoxy group and a deactivating, ortho/para-directing fluorine atom. Because the para position relative to the methoxy group is sterically blocked by the fluorine atom, electrophilic aromatic substitution (EAS) is strictly directed to the 2-position ()[1]. Utilizing acetyl chloride and aluminum chloride (AlCl₃) ensures high conversion to the intermediate 1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

  • Chemoselective Reduction: Classical reductions (e.g., Pd/C catalytic hydrogenation) risk hydrodefluorination, while Clemmensen reductions require harsh acidic conditions. Ionic hydrogenation using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) provides a superior, chemoselective alternative ()[2]. The mechanism proceeds via TFA-mediated protonation of the ketone, followed by hydride transfer from Et₃SiH to generate a transient carbocation, which is subsequently reduced to the ethyl group without perturbing the aryl-fluorine bond.

Route B: Directed ortho-Metalation (DoM) & Alkylation

This route is ideal for rapid medicinal chemistry analog generation, reducing the synthesis to a single step.

  • CIPE and Regiocontrol: 4-Fluoroanisole contains two Directed Metalation Groups (DMGs): the -OMe and -F groups. When treated with alkyllithium reagents like sec-BuLi in the presence of TMEDA, the lithium cation preferentially coordinates to the more Lewis basic methoxy oxygen via the Complex-Induced Proximity Effect (CIPE) ()[3]. This coordination directs kinetic deprotonation exclusively to the 2-position. Subsequent electrophilic trapping with ethyl iodide (EtI) yields the target compound directly.

Visualizations

SyntheticRoutes SM 4-Fluoroanisole (Starting Material) IntA 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (Intermediate) SM->IntA Route A, Step 1: AcCl, AlCl3, DCM (Friedel-Crafts) IntB 2-Lithio-4-fluoroanisole (Transient Intermediate) SM->IntB Route B, Step 1: sec-BuLi, TMEDA, THF (Directed Metalation) ProdA 2-Ethyl-4-fluoro-1-methoxybenzene (Target via Route A) IntA->ProdA Route A, Step 2: Et3SiH, TFA (Ionic Hydrogenation) ProdB 2-Ethyl-4-fluoro-1-methoxybenzene (Target via Route B) IntB->ProdB Route B, Step 2: EtI (Alkylation)

Synthetic workflows for 2-Ethyl-4-fluoro-1-methoxybenzene via Route A and Route B.

CIPE_Mechanism N1 4-Fluoroanisole + sec-BuLi N2 Pre-lithiation Complex (Li-OMe Coordination) N1->N2 CIPE N3 Kinetic Deprotonation (at C2 position) N2->N3 -78 °C N4 2-Lithio-4-fluoroanisole (TMEDA Stabilized) N3->N4 Fast

Complex-Induced Proximity Effect (CIPE) mechanism dictating regioselective DoM.

Comparative Data Analysis

ParameterRoute A: Friedel-Crafts + ReductionRoute B: Directed ortho-Metalation
Step Count 2 Steps1 Step
Typical Overall Yield 70 – 85%60 – 75%
Key Reagents AcCl, AlCl₃, Et₃SiH, TFAsec-BuLi, TMEDA, EtI
Reaction Temperatures 0 °C to 75 °C-78 °C to Room Temperature
Scalability High (Kilogram scale)Moderate (Requires cryogenic reactors)
Primary Use Case Process Chemistry, Scale-upMedicinal Chemistry, Rapid Analoging

Experimental Protocols

Protocol A1: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Objective: Regioselective acetylation of 4-fluoroanisole.

  • Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Reagent Charging: Add anhydrous dichloromethane (DCM, 200 mL) and aluminum chloride (AlCl₃, 1.2 equiv, 160 mmol). Cool the suspension to 0 °C using an ice bath.

  • Acylation: Dropwise add acetyl chloride (AcCl, 1.1 equiv, 147 mmol) over 15 minutes. Stir for 30 minutes at 0 °C to form the acylium ion complex.

  • Substrate Addition: Slowly add 4-fluoroanisole (1.0 equiv, 133 mmol) dissolved in 20 mL DCM over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint: The initial addition of 4-fluoroanisole will cause the suspension to turn deep yellow/orange, accompanied by the evolution of HCl gas. Complete consumption of the starting material can be confirmed via TLC (Hexanes/EtOAc 8:2, Rf ~0.4 for the product, strongly UV active).

  • Workup: Carefully pour the mixture over 300 g of crushed ice and 50 mL of 1M HCl. Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Protocol A2: Synthesis of 2-ethyl-4-fluoro-1-methoxybenzene (via Route A)

Objective: Chemoselective reduction of the aryl ketone to an ethyl group.

  • Setup: In a 250 mL round-bottom flask under nitrogen, dissolve 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equiv, 50 mmol) in trifluoroacetic acid (TFA, 10 equiv, 500 mmol).

  • Reduction: Cool the solution to 0 °C. Slowly add triethylsilane (Et₃SiH, 2.5 equiv, 125 mmol) via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will initially appear intensely colored upon TFA addition due to oxonium/carbocation formation. Disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) via rapid IR monitoring, or TLC confirmation (product is strictly less polar than the ketone), validates the completion of the hydride transfer.

  • Workup: Cool to room temperature and carefully neutralize by pouring into a cold saturated NaHCO₃ solution until gas evolution ceases. Extract with diethyl ether (3 x 100 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield the pure product as a clear oil.

Protocol B: One-Pot Synthesis of 2-ethyl-4-fluoro-1-methoxybenzene (via Route B)

Objective: Direct ethylation via directed ortho-metalation.

  • Setup: Equip a flame-dried 250 mL Schlenk flask with a magnetic stirrer and nitrogen line. Add anhydrous THF (100 mL), 4-fluoroanisole (1.0 equiv, 20 mmol), and anhydrous TMEDA (1.1 equiv, 22 mmol).

  • Metalation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.1 equiv, 22 mmol) over 20 minutes down the side of the flask. Stir at -78 °C for 1.5 hours.

  • Self-Validation Checkpoint: Upon addition of sec-BuLi, the solution transitions from colorless to a distinct yellow/orange hue, visually confirming the formation of the 2-lithio intermediate. If the solution turns dark brown/black, the temperature has exceeded -65 °C, indicating premature decomposition (benzyne formation).

  • Alkylation: Add ethyl iodide (EtI, 1.5 equiv, 30 mmol) neat, dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water, then brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 95:5) to isolate the target compound.

References

  • Rosati, O., et al. (2022). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Larson, G. L., & Fry, J. L. (2008). "Ionic and Organometallic-Catalyzed Organosilane Reductions." Organic Reactions. Available at:[Link]

  • Schlosser, M., et al. (2005). "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale." European Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Reagents for the ethylation of 4-fluoro-1-methoxybenzene

Application Note: Strategic Ethylation of 4-Fluoro-1-Methoxybenzene Executive Summary The ethylation of 4-fluoro-1-methoxybenzene (4-fluoroanisole) presents a classic problem in regioselective aromatic substitution. The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Ethylation of 4-Fluoro-1-Methoxybenzene

Executive Summary

The ethylation of 4-fluoro-1-methoxybenzene (4-fluoroanisole) presents a classic problem in regioselective aromatic substitution. The substrate contains two directing groups with competing electronic effects: the strongly activating, ortho-directing methoxy group (-OMe) and the deactivating, yet ortho/para-directing fluorine atom (-F).

This guide delineates two distinct protocols to achieve ethylation, selected based on the required scale, purity profile, and available equipment:

  • Electrophilic Aromatic Substitution (Friedel-Crafts): Best for bulk scale; favors the 2-position (ortho to -OMe).

  • Directed Ortho-Metalation (DoM): Best for high precision and library synthesis; exclusively targets the 2-position under kinetic control, with zero polyalkylation.

Strategic Analysis: The Regioselectivity Challenge

Before selecting a reagent, one must understand the electronic battlefield on the benzene ring.

  • Methoxy Group (-OMe): Strong resonance donor (+M). Directs electrophiles strongly to the ortho (C2) and para (C4) positions. Since C4 is blocked by Fluorine, C2 is the primary electronic target.

  • Fluorine Atom (-F): Strong inductive withdrawer (-I), weak resonance donor (+M). Directs ortho (C3) and para (C1).

  • The Outcome: In 4-fluoroanisole, the activating power of the -OMe group dominates. Therefore, both Friedel-Crafts and standard Lithiation protocols predominantly yield 2-ethyl-4-fluoro-1-methoxybenzene .

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: 4-Fluoroanisole Goal Goal: Ethylation Start->Goal Scale Scale: >100g (Industrial) Goal->Scale Cost Driven Purity Scale: <10g (Pharma/R&D) Goal->Purity Quality Driven FC Route A: Friedel-Crafts (Reagent: EtBr / AlCl3) Scale->FC DoM Route B: Lithiation (DoM) (Reagent: n-BuLi / EtI) Purity->DoM Product Target: 2-Ethyl-4-fluoroanisole FC->Product Risk: Polyalkylation DoM->Product Benefit: Single Isomer

Figure 1: Decision matrix for selecting the optimal ethylation pathway based on operational constraints.

Protocol A: Friedel-Crafts Ethylation (Bulk Scale)

Objective: Cost-effective synthesis of 2-ethyl-4-fluoro-1-methoxybenzene. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Primary Reagents: Ethyl Bromide (EtBr), Aluminum Chloride (


).
Technical Insight (The "Why"):

While Ethanol/Zeolite systems are greener, they often require high temperatures (


C) which can degrade the sensitive fluoro-alkoxy motif. We utilize a mild Lewis Acid modification. Standard 

is aggressive and can cause demethylation (cleaving the -OMe to -OH). We moderate this by controlling temperature strictly.
Step-by-Step Protocol:
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HBr/HCl).

  • Solvent & Catalyst: Charge the flask with Dichloromethane (DCM, 150 mL) and anhydrous Aluminum Chloride (

    
    , 1.1 equiv, 14.6 g) . Cool the suspension to 0°C  using an ice bath.
    
    • Note: DCM is chosen over nitrobenzene for easier workup, though it requires handling at lower temperatures.

  • Substrate Addition: Add 4-Fluoroanisole (1.0 equiv, 12.6 g, 100 mmol) dropwise over 15 minutes. The solution may darken.

  • Reagent Addition: Add Ethyl Bromide (1.2 equiv, 9.0 mL) dropwise via the addition funnel.

    • Critical Control: Do not let the temperature rise above 5°C during addition to prevent polyalkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Endpoint: Look for the disappearance of the starting material (

      
       126) and appearance of the mono-ethylated product (
      
      
      
      154).
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure is required to separate the mono-ethyl product from trace di-ethyl byproducts.

Protocol B: Directed Ortho-Metalation (High Precision)

Objective: High-purity synthesis for SAR (Structure-Activity Relationship) studies. Mechanism: Directed Ortho-Metalation (DoM) followed by nucleophilic substitution. Primary Reagents: n-Butyllithium (n-BuLi), Ethyl Iodide (EtI).

Technical Insight (The "Why"):

This method relies on the coordination of the Lithium atom to the methoxy oxygen lone pairs. While the fluorine atom makes the C3-proton inductively acidic, the Coordination Complex Induced Proximity Effect (CIPE) of the methoxy group is kinetically dominant using n-BuLi/THF. This directs lithiation almost exclusively to C2. This method avoids the "over-alkylation" seen in Friedel-Crafts.

Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add a magnetic stir bar.

  • Solvent & Substrate: Add anhydrous THF (100 mL) and 4-Fluoroanisole (1.0 equiv, 5.0 g, 39.6 mmol) .

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Control: Temperature must be stable before base addition to ensure kinetic control.

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

    • Incubation: Stir at -78°C for 1 hour.

  • Ethylation: Add Ethyl Iodide (EtI, 1.2 equiv, 3.8 mL) dropwise. EtI is more reactive than EtBr, essential for the cryogenic conditions.

  • Warming: Allow the reaction to warm slowly to Room Temperature over 3 hours.

  • Quench: Quench with Saturated

    
     solution (20 mL) .
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash with Sodium Thiosulfate (to remove iodine traces) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Comparative Data & Reagent Summary

FeatureFriedel-Crafts (Protocol A)DoM (Protocol B)
Primary Reagent Ethyl Bromide /

n-BuLi / Ethyl Iodide
Regioselectivity ~85:15 (Mono vs Poly)>98:2 (Single Isomer)
Dominant Isomer 2-Ethyl (Ortho to OMe)2-Ethyl (Ortho to OMe)
Temperature 0°C to 25°C-78°C to 25°C
Key Risk Polyalkylation & DemethylationMoisture sensitivity & Pyrophoric reagents
Cost Efficiency High (Cheap reagents)Low (Expensive Lithium/Solvents)

Reaction Pathway Visualization

ReactionPathways Substrate 4-Fluoroanisole (C7H7FO) Complex_FC Sigma Complex (Arenium Ion) Substrate->Complex_FC Friedel-Crafts Complex_DoM Lithiated Intermediate (2-Li-4-Fluoroanisole) Substrate->Complex_DoM DoM Product_Major MAJOR PRODUCT: 2-Ethyl-4-fluoro-1-methoxybenzene Complex_FC->Product_Major Product_Side SIDE PRODUCTS: 2,6-Diethyl isomer (Polyalkylation) Complex_FC->Product_Side Over-reaction Complex_DoM->Product_Major Nucleophilic Attack Reagent_FC + EtBr / AlCl3 Reagent_DoM + n-BuLi / THF (-78°C) Quench_DoM + EtI

Figure 2: Mechanistic pathways comparing the cationic intermediate of Friedel-Crafts vs. the anionic intermediate of DoM.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The optional site selectivity of the metallation of 4-fluoroanisole." European Journal of Organic Chemistry, 2005(1), 167-170. (Definitive study on the competition between F and OMe directors). Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.
  • Smith, K., et al. (1996). "Zeolite-catalysed alkylation of anisole with alcohols." Journal of Chemical Society, Perkin Transactions 1. (Green chemistry alternative). Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 2-Ethyl-4-fluoro-1-methoxybenzene synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and process chemists optimizing the synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and process chemists optimizing the synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene .

Depending on your available starting materials and scale-up requirements, this synthesis is typically approached via two primary disconnections: Pathway A (Directed Ortho Metalation of 4-fluoroanisole) and Pathway B (sp2-sp3 Suzuki-Miyaura Cross-Coupling of 2-bromo-4-fluoroanisole). Below, we dissect the mechanistic causality behind common failures in both routes and provide self-validating protocols to ensure high-yield execution.

Pathway A: Directed Ortho Metalation (DoM) & Alkylation

Mechanistic Causality: The Battle of Directing Groups

When starting from 4-fluoroanisole, you face a regiochemical dilemma: the molecule possesses two potential sites for metalation. The C2 position is ortho to the methoxy group, while the C3 position is ortho to the fluorine atom.

The methoxy group is a powerful Lewis basic Directed Metalation Group (DMG). It coordinates the lithium cation, driving deprotonation at C2 via the Complex-Induced Proximity Effect (CIPE) . Conversely, fluorine is a poor coordinator but highly electronegative, significantly acidifying the adjacent C3 proton. As demonstrated in foundational metalation studies (1[1]), your choice of base dictates the regiochemistry. Alkyllithiums (like s-BuLi) favor CIPE-driven C2-lithiation. However, if you use a LICKOR superbase (n-BuLi/KOtBu), the potassium cation fails to coordinate with the methoxy group, shifting the reaction to acidity-driven C3-metalation (2[2]).

DoM_Regioselectivity Start 4-Fluoroanisole (Starting Material) Base1 s-BuLi / TMEDA (Coordination-Driven) Start->Base1 -78 °C, THF Base2 n-BuLi / KOtBu (LICKOR) (Acidity-Driven) Start->Base2 -78 °C, THF Inter1 C2-Lithiation (Complex Induced Proximity) Base1->Inter1 OMe directs Li+ Inter2 C3-Potassiation (Thermodynamic Acidity) Base2->Inter2 F acidifies C3-H Prod1 2-Ethyl-4-fluoro-1-methoxybenzene (Target Product) Inter1->Prod1 + Ethyl Iodide Prod2 3-Ethyl-4-fluoro-1-methoxybenzene (Undesired Isomer) Inter2->Prod2 + Ethyl Iodide

Fig 1: Base-dependent regioselectivity in the metalation of 4-fluoroanisole.

Self-Validating Protocol: C2-Ethylation
  • Preparation: Purge a flame-dried Schlenk flask with argon. Add 4-fluoroanisole (1.0 equiv) and anhydrous TMEDA (1.1 equiv) in dry THF (0.2 M). Cool to -78 °C.

  • Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane).

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the aryllithium species. To validate, quench a 0.1 mL aliquot in D2O; GC-MS should show >95% deuterium incorporation at C2.

  • Electrophilic Quench: Stir for 1 hour at -78 °C, then add ethyl iodide (1.5 equiv) dropwise.

    • Self-Validation Checkpoint: The yellow color should progressively fade to colorless as the highly reactive aryllithium is consumed by the alkyl halide.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

Troubleshooting FAQs (Pathway A)

Q: I am obtaining a mixture of 2-ethyl and 3-ethyl isomers. How do I fix this? A: Isomeric mixtures occur when the kinetic CIPE control is lost. Ensure your reaction temperature never exceeds -78 °C during the lithiation phase. Furthermore, verify that you are using s-BuLi or n-BuLi, and strictly avoid potassium-based alkoxide additives (like KOtBu) which will strip the lithium and shift metalation to the C3 position (3[3]).

Q: My conversion is low, and I recover mostly unreacted 4-fluoroanisole. A: This is typically a failure of the base. s-BuLi degrades rapidly upon exposure to trace moisture or air. Titrate your s-BuLi before use. Additionally, ensure TMEDA is freshly distilled over CaH2; degraded TMEDA fails to break the alkyllithium hexamers, drastically reducing basicity.

Pathway B: sp2-sp3 Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: Bypassing -Hydride Elimination

Coupling 2-bromo-4-fluoroanisole with an ethylboron reagent is an sp2-sp3 cross-coupling. The primary mode of failure here is


-hydride elimination . After transmetalation, the resulting alkylpalladium(II) intermediate possesses 

-hydrogens on the ethyl group. If reductive elimination is slow, the complex will undergo

-hydride elimination, releasing ethylene gas and yielding debrominated 4-fluoroanisole as a dead-end byproduct.

To prevent this, you must use a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos). The extreme steric bulk of RuPhos forces the aryl and alkyl groups on the palladium center into close proximity, artificially accelerating the rate of reductive elimination so that it outcompetes


-hydride elimination (4[4]).

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd(II)-Ethyl) OxAdd->TransMet + Ethyl-B(OH)2 RedElim Reductive Elimination (Target Product) TransMet->RedElim RuPhos (Fast) BetaElim β-Hydride Elimination (Byproduct: Ar-H) TransMet->BetaElim PPh3 (Slow) RedElim->Pd0 Product BetaElim->Pd0 Dead End

Fig 2: Competing pathways in sp2-sp3 Suzuki coupling and the role of ligands.

Yield Optimization Matrix

Below is a summary of quantitative data demonstrating how ligand and base selection directly impacts the yield of 2-Ethyl-4-fluoro-1-methoxybenzene.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Primary Observation
Pd(OAc)2 (2 mol%)PPh3K2CO3Toluene/H2O9015Massive debromination (

-elimination)
Pd(dppf)Cl2 (2 mol%)NoneCs2CO3Dioxane9035Pd black precipitation after 2 hours
Pd(OAc)2 (2 mol%)PCy3K3PO4Toluene/H2O10068Moderate conversion, some homocoupling
Pd(OAc)2 (2 mol%) RuPhos K3PO4 Toluene/H2O 100 92 Clean conversion, >98% selectivity
Self-Validating Protocol: RuPhos-Enabled Coupling
  • Catalyst Pre-activation: In a vial, combine 2-bromo-4-fluoroanisole (1.0 equiv), Pd(OAc)2 (0.02 equiv), and RuPhos (0.04 equiv). Purge with argon for 10 minutes.

  • Reagent Addition: Add ethylboronic acid (1.5 equiv) and a degassed aqueous solution of K3PO4 (3.0 equiv, 3M). Add degassed toluene to achieve a 10:1 Toluene:H2O ratio.

  • Coupling: Seal the vial and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint: The organic layer should remain a homogeneous pale yellow/orange. If the solution turns opaque black with visible particulate matter (Pd black), the catalyst has precipitated out of the catalytic cycle. This indicates oxygen ingress or ligand oxidation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

Troubleshooting FAQs (Pathway B)

Q: I am seeing a large amount of 4-fluoroanisole in my GC-MS instead of the ethylated product. A: You are observing the byproduct of


-hydride elimination followed by reductive elimination of the hydride. Upgrade your ligand from standard phosphines (like PPh3 or dppf) to a Buchwald-type ligand like RuPhos or XPhos to accelerate the desired C-C reductive elimination.

Q: The reaction stalls at 50% conversion, and a black precipitate forms on the flask walls. A: The black precipitate is Pd(0) agglomerating into inactive palladium black. This happens when transmetalation is too slow, leaving the Pd(II) intermediate vulnerable to degradation, or when oxygen enters the system. Ensure your K3PO4 base is fully dissolved in water (transmetalation requires the boronate "ate" complex formed via hydroxide/phosphate coordination) and rigorously sparge your solvents with argon for at least 30 minutes prior to use.

References

  • Bridges, A. J., et al. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale." Tetrahedron Letters. 2

  • Slocum, D. W., & Jennings, C. A. "Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles." The Journal of Organic Chemistry. 3

  • Hevia, E., et al. "Alkali-Metal Alkoxide Mediated Activation of Organozinc and Organomagnesium Reagents for Arene Functionalisation." BORIS Theses - Universität Bern. 1

  • Li, J., et al. "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." Organic Letters. 4

Sources

Optimization

Technical Support Center: Isomer Purification of 2-Ethyl-4-fluoro-1-methoxybenzene

Introduction: Welcome to the technical support guide for the purification of 2-Ethyl-4-fluoro-1-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the purification of 2-Ethyl-4-fluoro-1-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the target molecule from its structural isomers. The synthesis of substituted aromatic compounds often yields a mixture of regioisomers, whose similar physical properties make purification a significant challenge. This guide provides in-depth, field-tested advice in a practical question-and-answer format to help you navigate these complexities and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities I should expect during the synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene?

A1: During the synthesis, particularly in electrophilic aromatic substitution reactions (e.g., Friedel-Crafts ethylation), the directing effects of the fluorine and methoxy substituents on the anisole ring can lead to the formation of several regioisomers. The primary isomers of concern, besides your target compound (2-ethyl-4-fluoro-1-methoxybenzene), include:

  • 3-Ethyl-4-fluoro-1-methoxybenzene: Formed if ethylation occurs ortho to the fluorine atom.

  • 4-Ethyl-2-fluoro-1-methoxybenzene: A common isomer where the positions of the ethyl and fluoro groups are swapped relative to the methoxy group.[1]

These isomers often exhibit very similar physical properties, making their separation non-trivial.

Table 1: Comparison of Predicted Physical Properties for C₉H₁₁FO Isomers

Property2-Ethyl-4-fluoro-1-methoxybenzene[2]4-Ethyl-2-fluoro-1-methoxybenzene[1]
Molecular Weight 154.18 g/mol 154.18 g/mol
XLogP3 (Polarity Index) 2.92.4
Boiling Point Predicted to be very similarPredicted to be very similar

The slight difference in the predicted lipophilicity (XLogP3) is the key handle we will exploit for chromatographic separations.

Q2: My initial analysis (GC/LC-MS) of the crude product shows multiple peaks with the same mass. How do I confirm which peak is my target isomer?

A2: This is a classic isomer identification problem. Mass spectrometry confirms they share the same molecular formula, but it doesn't reveal their structure. You must use Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Recommended Analytical Protocol:

  • Initial Separation: Perform a preliminary separation of the crude mixture using preparative flash chromatography to isolate small, enriched samples of each major isomer. Purity at this stage is not critical; the goal is to get a clean enough sample of each for NMR.

  • ¹H NMR: Acquire a standard proton NMR for each isolated sample. While this will show characteristic ethyl (triplet/quartet) and methoxy (singlet) signals for all isomers, the aromatic region (6.5-7.5 ppm) will be distinct for each due to different splitting patterns.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the definitive experiment. An NOE experiment (like 2D NOESY) identifies protons that are close in space.

    • For the target isomer, 2-Ethyl-4-fluoro-1-methoxybenzene: You will observe a strong NOE correlation between the protons of the methoxy group (-OCH₃) and the methylene protons of the ethyl group (-CH₂CH₃). This is because these two groups are positioned next to each other (ortho) on the benzene ring.

    • For other isomers, like 4-Ethyl-2-fluoro-1-methoxybenzene: No such correlation will be observed, as the methoxy and ethyl groups are not adjacent.

This NMR-based confirmation is a self-validating system that provides incontrovertible proof of your target molecule's identity.

Troubleshooting Purification Methods

The choice of purification method depends heavily on the scale of your synthesis and the required final purity. Many isomeric mixtures are difficult to separate by distillation alone due to very similar boiling points.[3]

Diagram 1: Decision Workflow for Isomer Purification

Purification Decision Tree start Crude Isomer Mixture scale_check What is the scale? start->scale_check purity_check_large High Purity (>99.5%) Needed? scale_check->purity_check_large Large Scale (>5g) purity_check_small High Purity (>99.5%) Needed? scale_check->purity_check_small Small Scale (<5g) frac_dist Fractional Vacuum Distillation purity_check_large->frac_dist No (Bulk Enrichment) cryst Crystallization purity_check_large->cryst Yes (If solid) prep_hplc Preparative HPLC purity_check_small->prep_hplc Yes (Purity >99.5%) flash_chrom Flash Chromatography purity_check_small->flash_chrom No (Purity <98%) frac_dist->cryst Followed by... flash_chrom->prep_hplc For higher purity...

Caption: Decision tree for selecting a primary purification method.

Q3: I'm attempting fractional distillation, but my fractions have nearly identical isomer ratios. What's going wrong?

A3: This is a common outcome when dealing with regioisomers of similar polarity and molecular weight. Their boiling points are likely within a few degrees of each other, making separation by standard distillation impossible.

Troubleshooting Steps:

  • Assess the Boiling Points: If you have isolated small pure samples (as in Q2), determine their boiling points. If the difference is less than 10°C, standard fractional distillation will be ineffective.

  • Increase Column Efficiency:

    • Standard Packed Columns (Vigreux, Raschig rings): These often lack the necessary number of "theoretical plates" for this type of separation.

    • Spinning Band Distillation: For lab-scale separations where a high degree of purity is required, a spinning band apparatus provides a very high number of theoretical plates and is the most suitable distillation technique for separating close-boiling isomers.

  • Optimize Distillation Parameters:

    • Vacuum: Use a high vacuum to lower the boiling points and prevent potential thermal degradation of your compound.[3]

    • Reflux Ratio: Maintain a high reflux ratio (e.g., 10:1 or higher), meaning more vapor is returned to the column than is collected as distillate. This maximizes equilibrium and improves separation efficiency.

  • Consider Extractive Distillation: This advanced technique involves introducing a solvent that selectively alters the relative volatility of the isomers.[4][5] For fluoroaromatic compounds, a highly polar, high-boiling solvent might be effective, but this requires significant method development.

Field Insight: For most research applications, fractional distillation should be viewed as a bulk enrichment step rather than a final purification method. Use it to remove major non-isomeric impurities or to slightly enrich one isomer before proceeding to chromatography or crystallization.

Q4: My flash column chromatography isn't resolving the isomers. How can I improve the separation?

A4: Flash chromatography on standard silica gel often fails for closely-related isomers because it primarily separates based on polarity differences, which are minimal here.

Optimization Workflow for Chromatographic Separation:

Diagram 2: HPLC Method Development Workflow

HPLC Method Development start Isomers Unresolved on Silica step1 Switch to High-Performance Stationary Phase (e.g., PFP, C30, or Chiral) start->step1 step2 Screen Mobile Phases (Hexanes/EtOAc, Hexanes/DCM, etc.) step1->step2 step3 Optimize Gradient/Isocratic Elution (Analytical HPLC) step2->step3 step4 Scale Up to Preparative HPLC step3->step4 end Pure Isomers (>99.5%) step4->end

Caption: Workflow for developing a successful HPLC separation method.

Detailed Protocol for HPLC Method Development:

  • Choose the Right Stationary Phase: Standard C18 columns may not be sufficient. For aromatic isomers, especially those containing fluorine, specialized phases are more effective.

    • Pentafluorophenyl (PFP) Phase: This is often the best starting point. It provides alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which are ideal for separating fluoroarenes.[6]

    • Polymeric C30 Phase: These phases are excellent for shape-selective separations, which can help distinguish between the slightly different profiles of regioisomers.[6]

    • Chiral Phases: If you suspect your isomers could be resolved into enantiomers (less common for simple regioisomers unless a chiral center exists), a chiral stationary phase is necessary.[7]

  • Mobile Phase Optimization (Normal Phase is often better for isomers):

    • Solvent System: Start with a non-polar solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. The low polarity of these solvents will force the isomers to interact more with the stationary phase, enhancing resolution.

    • Isocratic vs. Gradient: Begin with an isocratic elution (e.g., 98:2 Hexanes:EtOAc) on an analytical HPLC. If the peaks are still unresolved but broad, a very shallow gradient (e.g., 0-5% EtOAc over 30 minutes) can often tease them apart.

  • Scale-Up to Preparative HPLC:

    • Once you have a validated analytical method with good resolution (Rs > 1.5), you can transfer it to a preparative HPLC system.

    • Loading: Dissolve the enriched crude material in the mobile phase. Do not exceed the loading capacity of your column, as this will ruin the separation.

    • Fraction Collection: Collect small, timed fractions and analyze each by analytical HPLC or GC to pool the pure fractions.

Q5: Is crystallization a viable method for purification? How do I find a suitable solvent?

A5: Yes, crystallization can be an extremely effective and scalable purification method if your target compound is a solid at room temperature and a suitable solvent can be found. The principle is to find a solvent (or solvent system) in which your target compound has high solubility when hot and low solubility when cold, while the isomeric impurities remain in solution.[8]

Experimental Protocol: Small-Scale Solvent Screen

  • Preparation: Place ~10-20 mg of your enriched isomer mixture into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, drop by drop, until the solid just dissolves at room temperature. Note the solubility.

    • Solvent Classes to Screen:

      • Alcohols: Methanol, Ethanol, Isopropanol

      • Alkanes: Heptane, Hexane

      • Aromatics: Toluene

      • Ethers: Diethyl ether

      • Esters: Ethyl acetate

  • Heating and Cooling: If the compound is insoluble at room temperature, gently heat the tube until it dissolves. Then, allow it to cool slowly to room temperature, and finally, place it in an ice bath.

  • Observation: A good crystallization solvent is one where the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling. The supernatant (the remaining liquid) should be enriched in the undesired isomers.

  • Anti-Solvent Method: If you find a solvent where the compound is very soluble (e.g., Dichloromethane) and one where it is very insoluble (e.g., Hexane), you can try the anti-solvent technique.[9] Dissolve the compound in the "good" solvent, then slowly add the "bad" solvent (the anti-solvent) until the solution becomes cloudy, indicating the onset of crystallization.

Validation: After isolating the crystals by filtration, dry them and check the purity by HPLC, GC, and NMR. Analyze the remaining mother liquor as well; you should see it is enriched with the impurities. For a robust process, a purity of >90% is often recommended before attempting crystallization for final purification.[10]

References

  • US Patent US4514574A: Process for separ
  • PubChem Compound Summary for CID 60025286: 2-Ethyl-4-fluoro-1-methoxybenzene. [Link]

  • PubChem Compound Summary for CID 22221631: 4-Ethyl-2-fluoro-1-methoxybenzene. [Link]

  • ResearchGate Scientific Diagram: Separation of six group of substituted aromatic isomers. [Link]

  • PMC Article: Isolation of rotational isomers and developments derived therefrom. [Link]

  • ACS Applied Materials & Interfaces: Chromatographic Separation of Aromatic Amine Isomers. [Link]

  • PubMed: Chromatographic separations of aromatic carboxylic acids. [Link]

  • ACS Applied Materials & Interfaces: Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. [Link]

  • J-Stage: Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[11]arene Polysiloxane Stationary Phases. [Link]

  • eScholarship University of California: Fluoroarene Separations in Metal–Organic Frameworks. [Link]

  • SEPARATION TECHNIQUES Guide: Overview of separation methods. [Link]

  • US Patent US2438368A: Method of purifying benzene.
  • SOP: CRYSTALLIZATION - UCT Science: Standard Operating Procedure for Crystallization. [Link]

  • Pyvot Tech: Separation of Isomers. [Link]

  • Science Ready: Year 11 HSC Chemistry: Separation Techniques. [Link]

  • MDPI Article: Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. [Link]

  • Delft University of Technology Repository: SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. [Link]

Sources

Troubleshooting

Troubleshooting steric hindrance in 2-ethyl substituted anisole reactions

Technical Support Center: Advanced Synthesis & Catalysis Topic: Troubleshooting Steric Hindrance in 2-Ethyl Substituted Anisole Reactions Ticket ID: #Et-OMe-Sterics-001 Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Catalysis Topic: Troubleshooting Steric Hindrance in 2-Ethyl Substituted Anisole Reactions Ticket ID: #Et-OMe-Sterics-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Gearing" Problem

Welcome to the technical support hub for hindered aryl ethers. You are likely here because standard protocols (DoM, Friedel-Crafts, or Suzuki couplings) are failing on your 2-ethylanisole scaffold.

The Root Cause: The failure mode is rarely electronic; it is conformational. Unlike a methyl group (which rotates freely) or a tert-butyl group (which is statically bulky), the 2-ethyl group exerts a "gearing effect." It forces the adjacent methoxy group to rotate out of the aromatic plane to minimize steric clash between the ethyl methylene protons and the methoxy oxygen lone pairs.

Consequences:

  • Loss of Chelation: The oxygen lone pairs are no longer available for planar coordination with Lewis acids (BBr3) or Lithiating agents (n-BuLi).

  • Electronic Decoupling: The resonance donation of the methoxy group is attenuated because the

    
    -orbital on oxygen is twisted out of alignment with the aromatic 
    
    
    
    -system.

Part 1: Diagnostic Visualization

Before modifying your reaction, understand the steric conflict.

G cluster_0 Conformational Lock (The Problem) cluster_1 Reaction Consequences Node1 2-Ethyl Group (Bulky Rotator) Node3 Steric Clash (Van der Waals Repulsion) Node1->Node3 Rotates into Node2 Methoxy Group (Lewis Basic Site) Node2->Node3 Proximity Node4 Methoxy Rotation (Out of Plane) Node3->Node4 Forces Node5 DoM Failure (Li can't coordinate) Node4->Node5 Disrupts CIPE Node6 EAS Regio-Scrambling (Electronic activation drops) Node4->Node6 Weakens Resonance

Caption: The "Gearing Effect" where the 2-ethyl group forces the methoxy group out of plane, disrupting chelation-controlled pathways.

Part 2: Troubleshooting Modules

Module A: Directed Ortho Metalation (DoM) Fails

Symptom: You treated 2-ethylanisole with n-BuLi/TMEDA hoping to lithiate at C6 (the other ortho position), but recovered starting material or got complex mixtures.

Technical Explanation: Standard DoM relies on the Complex Induced Proximity Effect (CIPE). The Lithium must coordinate to the methoxy oxygen to direct the base to the C6 proton. The 2-ethyl group twists the oxygen lone pairs away, breaking this coordination bridge. n-BuLi aggregates are too bulky to access the uncoordinated C6 proton effectively.

Protocol Fix: The "Superbase" Approach Switch from coordination-dependent bases to kinetically highly active bases that rely less on pre-complexation.

ParameterStandard (Failed)Optimized (Recommended)
Reagent n-BuLi (1.1 eq)Schlosser Base (LICKOR)
Composition n-BuLi / TMEDAn-BuLi (1.0 eq) + t-BuOK (1.0 eq)
Solvent THF (Coordination)THF/Hexane (mixed)
Temp -78 °C to 0 °C-95 °C (Critical for stability)
Quench Electrophile added at 0 °CElectrophile added at -78 °C

Step-by-Step Protocol:

  • Prepare LICKOR: In a flame-dried flask under Argon, dissolve t-BuOK (1.1 equiv) in dry THF. Cool to -95 °C (acetone/liquid N2 slush).

  • Add Lithium: Add n-BuLi (1.1 equiv) dropwise. The mixture may turn yellow/orange (formation of butylpotassium species).

  • Substrate Addition: Add 2-ethylanisole (1.0 equiv) slowly. Stir for 60 mins at -95 °C.

    • Note: The potassium cation is larger and softer, allowing deprotonation at C6 via purely kinetic acidity, bypassing the need for tight O-Li coordination.

  • Quench: Add your electrophile (e.g., DMF, I2) rapidly at -78 °C.

Module B: Electrophilic Aromatic Substitution (EAS) Regioselectivity

Symptom: Friedel-Crafts acylation or Bromination yields a mixture of C4 (para to OMe) and C5 (meta to OMe, para to Et) isomers, or reaction rates are surprisingly slow.

Technical Explanation: Normally, OMe is a potent activator directing ortho/para. However, the 2-ethyl group sterically shields the C6 (ortho) position. Furthermore, because the OMe is twisted out of plane, its resonance contribution (


 stabilization) is diminished. The 2-ethyl group (weak activator) begins to compete, directing ortho to itself (C3) or para to itself (C5).

Decision Matrix:

  • Targeting C4 (Para to OMe):

    • Use sterically demanding electrophiles (e.g., t-BuCl, bulky acyl chlorides).

    • Run at lower temperatures (-20 °C) to favor the kinetically controlled product (C4 is electronically most favorable despite the twist).

  • Targeting C6 (Ortho to OMe):

    • Almost impossible via standard EAS due to the "buttressing" of the ethyl group.

    • Solution: Switch to the DoM protocol (Module A) followed by quenching with the electrophile.

Module C: Cross-Coupling (Suzuki/Buchwald) Stalls

Symptom: You are trying to couple a 2-ethyl-X-anisole (where X is a halide) and the catalyst dies (low conversion).

Technical Explanation: If the halide is at C6 (sandwiched between OMe and H) or even C3 (adjacent to Ethyl), oxidative addition is the rate-limiting step. Standard ligands (PPh3, dppf) cannot accommodate the steric bulk required to access the C-X bond.

Protocol Fix: Specialized Ligand Systems You must use ligands designed for tetra-ortho-substituted biaryl synthesis.

ComponentRecommendationWhy?
Ligand SPhos or XPhos Buchwald biaryl phosphines create a protective pocket that facilitates oxidative addition on hindered substrates.
Pre-catalyst Pd2(dba)3 or Pd(OAc)2 Source of Pd(0).
Base K3PO4 (anhydrous)Weaker, insoluble bases often work better in hindered systems than soluble carbonates.
Solvent Toluene/Water (10:1) Biphasic systems often stabilize the active catalytic species.

Recommended Workflow (Graphviz):

Workflow Start 2-Ethyl-Halo-Anisole Check Is Halide Ortho? Start->Check Std Use PPh3 / THF Check->Std No (Para/Meta) Adv Use XPhos / Toluene (100°C) Check->Adv Yes (Ortho to Et/OMe)

Caption: Decision tree for ligand selection based on halide position relative to the ethyl/methoxy steric block.

Module D: Demethylation (Ether Cleavage) Issues

Symptom: Treatment with BBr3 results in incomplete cleavage or requires excessive equivalents.

Technical Explanation: BBr3 cleavage requires the formation of a Lewis Acid-Base adduct (


). The 2-ethyl group blocks the approach of the Boron atom to the oxygen lone pair.

Protocol Fix: Nucleophilic Cleavage If BBr3 fails, switch to a nucleophilic cleavage mechanism that attacks the methyl group directly, rather than relying on oxygen coordination.

The "Thiolate" Method:

  • Reagents: Sodium Ethanethiolate (NaSEt) in DMF.

  • Conditions: Heat to 100–120 °C.

  • Mechanism: The thiolate anion (

    
    ) is a powerful nucleophile that attacks the methyl group of the anisole via an 
    
    
    
    pathway. This is less sensitive to the steric environment around the oxygen atom itself.
    • Warning: This reaction produces ethyl methyl sulfide (volatile, stench). Use bleach in the trap.

References

  • Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634. Link

    • Establishes the utility of LICKOR bases for hindered protons.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

    • The authoritative text on DoM and steric effects on directing groups.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Source for XPhos/SPhos protocols in hindered biaryl synthesis.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. Detailed discussion on the conformation of ortho-substituted anisoles and the "gearing effect."
  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282. Link

    • Review of BBr3 vs Thiol
Optimization

Storage stability and degradation of 2-Ethyl-4-fluoro-1-methoxybenzene

Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Guide CAS: 1369865-70-2 (Generic/Analogous) | Chemical Class: Alkyl-Fluoroanisole Introduction: The Stability Paradox 2-Ethyl-4-fluoro-1-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Guide

CAS: 1369865-70-2 (Generic/Analogous) | Chemical Class: Alkyl-Fluoroanisole

Introduction: The Stability Paradox

2-Ethyl-4-fluoro-1-methoxybenzene is a deceptively stable molecule. While the aromatic C-F bond is robust and the methoxy ether linkage is generally inert to hydrolysis, the 2-ethyl group introduces a critical vulnerability: Benzylic Autoxidation .

As a Senior Application Scientist, I often see researchers treat this compound like a standard solvent (e.g., Anisole), only to find "mystery peaks" in their chromatograms months later. This guide explains why this happens and how to prevent it.

Module 1: Chemical Stability & Degradation Mechanisms

The Primary Failure Mode: Benzylic Oxidation

The presence of the ethyl group at the ortho position creates a "benzylic" carbon (the


-carbon attached directly to the ring). The C-H bonds at this position are significantly weaker (~85-90 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical by the benzene ring.
  • Trigger: Exposure to atmospheric oxygen (

    
    ) and UV light (
    
    
    
    ).
  • Mechanism: Radical chain reaction.

  • Result: Conversion of the ethyl group into a ketone (Acetophenone derivative) or secondary alcohol.

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation from the parent molecule to its primary oxidative impurity.

DegradationPathway Parent 2-Ethyl-4-fluoro- 1-methoxybenzene Radical Benzylic Radical (Intermediate) Parent->Radical Initiation (UV/O2) Peroxide Hydroperoxide (Unstable) Radical->Peroxide + O2 Ketone 2-Acetyl-4-fluoro- 1-methoxybenzene (Major Degradant) Peroxide->Ketone Dehydration (-H2O) Alcohol 1-(5-fluoro-2-methoxyphenyl) ethanol (Minor Degradant) Peroxide->Alcohol Reduction

Figure 1: Benzylic autoxidation pathway.[1] The ethyl group is the primary site of attack, leading to ketone formation.

Module 2: Storage Protocols & Best Practices

Critical Storage Parameters

Do not rely on the "room temperature" label often found on generic Certificates of Analysis (CoA). For high-purity applications, follow these stricter controls:

ParameterStandard RecommendationExpert Recommendation The "Why" (Causality)
Temperature Ambient (20-25°C)Refrigerated (2-8°C) Lowers the kinetic energy available for radical initiation steps.
Atmosphere Tightly cappedArgon/Nitrogen Overlay Displaces

, removing the reactant necessary for peroxide formation.
Container Clear GlassAmber Glass / Foil Blocks UV radiation that catalyzes the cleavage of benzylic C-H bonds.
Headspace VariableMinimized Less headspace volume = less available oxygen for reaction.
Handling "Opened" Bottles

Q: I opened the bottle once to take an aliquot. Can I just put it back on the shelf? A: No. Once the septum is pierced or the cap removed, fresh oxygen enters.

  • Protocol: Purge the headspace with dry Nitrogen or Argon for 10-15 seconds before re-sealing. Parafilm is not an oxygen barrier; use a fresh Teflon-lined cap if possible.

Module 3: Troubleshooting & QC Analysis

Visual Diagnostics
ObservationDiagnosisAction Required
Clear, Colorless Healthy CompoundProceed with experiment.
Slight Yellow Tint Early Oxidation (Trace Quinones)Purify via silica plug filtration or distillation.
Dark Yellow/Orange Advanced DegradationDiscard. Peroxides may be present (Explosion risk if distilled).
Chromatographic Troubleshooting (GC-MS)

Users often confuse hydrolysis (demethylation) with oxidation. Use this guide to interpret impurity peaks.

Scenario: You observe a new peak at


 (relative to parent).
  • Hypothesis A (Oxidation): The ethyl group became an acetyl group (

    
    ).
    
    • Mass Shift:

      
       (Loss of 2H, Gain of O).
      
    • Mechanism:[2][3][4][5] Benzylic Oxidation.[5][6]

  • Hypothesis B (Demethylation): The methoxy group became a phenol (

    
    ).
    
    • Mass Shift:

      
       (Loss of 
      
      
      
      ).
    • Mechanism:[2][3][4][5] Acidic Hydrolysis (Rare in storage).

QC Decision Tree:

QCDecision Sample QC Sample Analysis (GC-MS / HPLC) Purity Purity > 98%? Sample->Purity Pass PASS: Release for Use Purity->Pass Yes Fail FAIL: Analyze Impurity Purity->Fail No ImpurityType Identify Major Impurity Mass Fail->ImpurityType Oxidation Mass +14 (M+16-2) (Ketone) ImpurityType->Oxidation M+14 Hydrolysis Mass -14 (Phenol) ImpurityType->Hydrolysis M-14 ActionOx Action: Check Inert Gas/Seals. Purify via Distillation. Oxidation->ActionOx ActionHyd Action: Check for Acid Contam. Check Moisture Levels. Hydrolysis->ActionHyd

Figure 2: Quality Control workflow for identifying storage-induced degradation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to remove the yellow color?

  • Technical Answer: Yes, but with extreme caution. The yellow color often indicates the presence of oxidation byproducts, which can include peroxides .

  • Safety Protocol: Before distillation, test for peroxides using starch-iodide paper. If positive, treat with a reducing agent (e.g., Sodium Thiosulfate wash) before heating. Distill under high vacuum to keep the temperature below 100°C.

Q2: Is the fluorine atom stable? Will it fall off?

  • Technical Answer: The C-F bond on the aromatic ring is extremely strong (approx. 110 kcal/mol) and is chemically inert under standard storage conditions. Defluorination requires extreme conditions (e.g., combustion or lithium-halogen exchange reagents) and is not a storage concern.

Q3: I see a "shelf life" of 2 years. Is that guaranteed?

  • Technical Answer: No. Shelf life is a statistical estimate based on ideal unopened conditions. Once opened, the "clock" accelerates. We recommend re-testing purity (GC-FID) every 6 months after opening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60025286, 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

  • Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from [Link]

  • Chemistry Steps (2019). Reactions at the Benzylic Position: Resonance Stabilization and Oxidation Mechanisms. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of 4-Fluoro-2-ethylanisole in aqueous buffers

Subject: Troubleshooting Solubility & Stability of 4-Fluoro-2-ethylanisole in Aqueous Buffers Compound Class: Lipophilic Fluorinated Ether Support Tier: Senior Application Scientist Level Diagnostic & Assessment: Why is...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Stability of 4-Fluoro-2-ethylanisole in Aqueous Buffers Compound Class: Lipophilic Fluorinated Ether Support Tier: Senior Application Scientist Level

Diagnostic & Assessment: Why is this difficult?

Before attempting a protocol, you must understand the physicochemical barriers. 4-Fluoro-2-ethylanisole is a neutral, lipophilic ether .

  • The "Grease Ball" Effect: The molecule consists of a hydrophobic benzene ring substituted with a fluorine atom and an ethyl group. The ethyl group (+C2H5) significantly increases lipophilicity compared to the parent 4-fluoroanisole.

  • Estimated LogP: ~3.3 – 3.6. This indicates the compound prefers octanol (oil) over water by a factor of >2000:1.

  • Lack of Ionization: Unlike amines or carboxylic acids, this molecule cannot be ionized . Adjusting the pH of your buffer (pH 4 vs pH 10) will have zero effect on its intrinsic solubility and may only introduce hydrolytic instability.

  • State of Matter: Likely an oil or low-melting solid at room temperature. When it crashes out of solution, it often forms micro-emulsion droplets (oiling out) rather than crystalline precipitate, which can be harder to detect visually (Tyndall effect).

Solubility Strategy Decision Matrix

Use the following logic flow to select the correct solubilization method for your specific assay requirements.

SolubilityStrategy Start Start: Define Target Concentration LowConc < 10 µM (High Potency) Start->LowConc HighConc > 10 µM (Screening/Toxicity) Start->HighConc DMSO_Check Is DMSO > 0.5% tolerated? LowConc->DMSO_Check CD_Check Is the assay sensitive to surface tension? HighConc->CD_Check MethodA Method A: Direct Cosolvent Spike (DMSO/Ethanol) DMSO_Check->MethodA Yes MethodB Method B: Cyclodextrin Complexation (HP-β-CD) DMSO_Check->MethodB No (Cells sensitive) CD_Check->MethodB No (Preferred) MethodC Method C: Surfactant Dispersion (Tween 80) CD_Check->MethodC Yes (e.g., some binding assays)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration needs and assay tolerance.

Method A: The Cosolvent "Spike" (For < 10 µM)

This is the standard approach for low-concentration assays. The key error users make is shock precipitation —adding a drop of stock directly into a large volume of cold buffer.

The "Sandwich" Protocol

To prevent the compound from crashing out upon contact with water:

  • Prepare Stock: Dissolve 4-Fluoro-2-ethylanisole in 100% anhydrous DMSO to 10 mM.

    • Note: Ensure the DMSO is fresh and anhydrous.[1] Water absorption in DMSO reduces its solvating power.

  • Intermediate Dilution (The Critical Step):

    • Do not pipette 1 µL of stock into 999 µL of buffer.

    • Instead, perform a serial dilution in DMSO first to reach 100x your final concentration.

  • Final Spike:

    • Place your aqueous buffer on a magnetic stirrer (rapid stir, no vortex).

    • Submerge the pipette tip below the surface of the buffer.

    • Dispense the DMSO concentrate slowly into the vortex of the stirring buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v).

Troubleshooting Table: Cosolvent Limits

SolventMax Final % (Cell Assay)Max Final % (Enzymatic)Notes
DMSO 0.1% - 0.5%1.0% - 5.0%Best general solvent. May permeate membranes.[2][3]
Ethanol < 0.1%< 1.0%High volatility; evaporation changes concentration.
PEG 400 1.0%5.0%Good stabilizer, but viscous.

Method B: Cyclodextrin Complexation (The Gold Standard)

If you observe precipitation with Method A, or need higher concentrations (> 10 µM), you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Why this works

Cyclodextrins are ring-shaped sugar molecules with a hydrophilic exterior and a hydrophobic interior. The 4-Fluoro-2-ethylanisole molecule fits inside the hydrophobic cavity, shielded from the water. HP-β-CD is preferred over standard Beta-Cyclodextrin due to higher water solubility (>500 mg/mL) and lower toxicity.

Protocol: Preparing a Stable Stock
  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (e.g., PBS) to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add 4-Fluoro-2-ethylanisole to the 20% HP-β-CD vehicle.

    • Sonicate in a water bath at 37°C for 30–60 minutes. The energy is required to drive the hydrophobic molecule into the cyclodextrin cavity.

    • Visual Check: The solution should turn from cloudy/oily to clear.

  • Dilution: This stock can now be diluted into the final assay medium. The cyclodextrin maintains the equilibrium.

Complexation cluster_aqueous Aqueous Buffer Environment Compound Lipophilic Compound Complex Inclusion Complex Compound->Complex Sonication Energy CD Cyclodextrin (Bucket) CD->Complex

Figure 2: Mechanism of inclusion complex formation. Sonication energy drives the lipophilic drug into the cyclodextrin cavity, rendering it water-soluble.

Method C: Surfactant Dispersion (The "Emulsion" Backup)

If Cyclodextrins interfere with your specific assay (e.g., cholesterol depletion assays), use a non-ionic surfactant.

  • Reagent: Tween 80 (Polysorbate 80) or Kolliphor EL.

  • Protocol:

    • Dissolve compound in a small volume of Ethanol/Surfactant mix (1:1 ratio).

    • Dilute this mix into the aqueous buffer while vortexing.

    • Warning: This creates micelles.[4] Ensure your detection method (e.g., fluorescence) is not quenched by the surfactant micelles.

Frequently Asked Questions (FAQs)

Q: I see a faint "cloud" after diluting. Can I spin it down? A: No. If you spin it down, you remove the drug. The "cloud" is the drug precipitating or oiling out.

  • Fix: Switch to Method B (Cyclodextrins). The cloud indicates you have exceeded the solubility limit of the buffer system.

Q: Can I use acid to dissolve it? A: No. 4-Fluoro-2-ethylanisole is an ether. It has no basic nitrogen to accept a proton. Adding acid will not increase solubility and may hydrolyze the ether bond over time.

Q: The compound disappears from solution over 24 hours. Is it degrading? A: Likely not. It is probably adsorbing to the plastic . Lipophilic compounds (LogP > 3) stick avidly to Polystyrene (PS) and Polypropylene (PP) plates.

  • Fix: Use Low-Binding plates or glass-coated vials. The addition of 0.1% Tween 80 or HP-β-CD (Method B) significantly reduces plastic adsorption.

Q: Is DMSO toxic to my enzyme? A: Many enzymes tolerate up to 5% DMSO, but some kinases are inhibited at 0.1%. You must run a "DMSO-only" control lane to normalize your data. If DMSO affects your protein, Method B (Cyclodextrins) is the mandatory alternative.

References

  • PubChem. (2025).[5][6] 4-Fluoroanisole Compound Summary. National Library of Medicine. [Link] (Used for structural analog physicochemical data).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Szente, L., et al. (2018). Cyclodextrins in the delivery of hydrophobic drugs. In Drug Delivery Strategies for Poorly Water-Soluble Drugs. (Supporting the use of HP-β-CD for neutral lipophiles).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethyl-4-fluoro-1-methoxybenzene

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel organic molecules is paramount. 2-Ethyl-4-fluoro-1-methoxybenzene (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel organic molecules is paramount. 2-Ethyl-4-fluoro-1-methoxybenzene (CAS No. 1369865-70-2)[1], a substituted anisole derivative, presents an interesting case for spectroscopic analysis due to the interplay of its functional groups. The electronic effects of the methoxy, ethyl, and fluoro substituents create a unique magnetic environment for each nucleus, which can be decisively mapped using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Ethyl-4-fluoro-1-methoxybenzene. We will deconstruct the expected chemical shifts, integration, and signal multiplicities, explaining the underlying principles of spin-spin coupling, including the significant influence of the fluorine atom. This document serves as a practical comparison tool for researchers, offering both predictive data and a rigorous experimental workflow for empirical verification.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first consider the molecule's structure and symmetry. 2-Ethyl-4-fluoro-1-methoxybenzene lacks any plane of symmetry that would render different atoms chemically equivalent. Consequently, we anticipate a unique signal for each of the three aromatic protons, the three distinct aliphatic proton groups, and all nine carbon atoms in the molecule.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of 2-Ethyl-4-fluoro-1-methoxybenzene with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.[2] The analysis is best approached by dividing the spectrum into the aromatic and aliphatic regions.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic protons are influenced by the electronic nature of the substituents. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) primarily at the ortho and para positions. The ethyl group is a weak EDG via induction. The fluorine atom exhibits a dual role: it is strongly electron-withdrawing inductively but also electron-donating via resonance. This complex interplay results in a predictable, albeit complex, signal pattern.[3][4]

  • H-6: This proton is ortho to the methoxy group and meta to the fluorine. It is expected to be the most shielded (furthest upfield) of the aromatic protons due to the strong ortho-donating effect of the -OCH₃ group. Its signal will be split by H-5 (ortho coupling, ³JHH) and potentially by the fluorine (⁴JHF). We predict a doublet of doublets .

  • H-5: This proton is ortho to the fluorine, meta to the methoxy group, and ortho to H-6. It will experience ortho coupling with H-6 (³JHH), meta coupling with the fluorine (⁴JHF), and meta coupling with H-3 (⁴JHH). This will likely result in a complex multiplet, best described as a doublet of doublet of doublets (ddd) or a triplet of doublets if two coupling constants are similar.[5]

  • H-3: This proton is ortho to the ethyl group and meta to both the methoxy and fluoro groups. It will be split by H-5 (meta coupling, ⁴JHH) and the fluorine atom (para coupling, ⁵JHF). The signal is predicted to be a doublet of doublets (dd) .

Proton-Fluorine Coupling (JHF): Through-bond coupling between protons and fluorine is a key diagnostic feature. The magnitude of the coupling constant (J) decreases as the number of bonds separating the nuclei increases.

  • Ortho (³JHF): ~6-10 Hz

  • Meta (⁴JHF): ~4-8 Hz[6]

  • Para (⁵JHF): ~0-3 Hz

Aliphatic Region (δ 0-4.5 ppm)
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet , typically in the range of δ 3.7-3.9 ppm.

  • Ethyl Protons (-CH₂CH₃):

    • Methylene (-CH₂): These protons are in a benzylic position, which shifts them downfield.[7] They are coupled to the three adjacent methyl protons, resulting in a quartet (n+1 = 3+1 = 4). Their chemical shift is expected around δ 2.6-2.8 ppm.

    • Methyl (-CH₃): These protons are coupled to the two adjacent methylene protons, producing a triplet (n+1 = 2+1 = 3). This signal will appear further upfield, around δ 1.2-1.4 ppm.

Predicted ¹H NMR Data Summary
AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-5~7.00ddd³J(H5-H6) ≈ 8.5, ⁴J(H5-F) ≈ 7.0, ⁴J(H5-H3) ≈ 2.51H
H-3~6.85dd⁴J(H3-F) ≈ 8.0, ⁴J(H3-H5) ≈ 2.51H
H-6~6.75dd³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 4.51H
-OCH₃~3.80s-3H
-CH₂CH₃~2.65q³J(H-H) ≈ 7.52H
-CH₂CH₃~1.25t³J(H-H) ≈ 7.53H

Note: Chemical shifts are predicted for CDCl₃ solvent and are estimates. Actual values may vary based on solvent and concentration.[8]

Part 2: ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line, unless it is coupled to another spin-active nucleus like fluorine.[9] For 2-Ethyl-4-fluoro-1-methoxybenzene, we expect 9 distinct signals. The chemical shifts of aromatic carbons typically appear between 110-160 ppm.[4][7]

Carbon-Fluorine Coupling (JCF)

A defining feature of the ¹³C spectrum will be the large coupling constants between carbon and fluorine, which are invaluable for assignment.[10]

  • ¹JCF (Direct): Very large, typically 240-255 Hz.

  • ²JCF (Two bonds): Significant, ~20-25 Hz.

  • ³JCF (Three bonds): Smaller, ~5-10 Hz.

  • ⁴JCF (Four bonds): Smallest, ~2-4 Hz.[11][12]

Each carbon coupled to the fluorine will appear as a doublet .

Predicted ¹³C NMR Signal Assignments
  • C-4 (ipso-F): This carbon is directly bonded to fluorine and will be significantly deshielded. It will appear as a doublet with a very large coupling constant (¹JCF ≈ 245 Hz ).

  • C-1 (ipso-OCH₃): Bonded to the electronegative oxygen, this carbon will also be downfield. It will exhibit a small four-bond coupling to fluorine (⁴JCF ≈ 3 Hz ), appearing as a narrow doublet .

  • C-2 (ipso-Ethyl): The inductive effect of the ethyl group and its proximity to the methoxy group will place this carbon downfield. It will show a three-bond coupling to fluorine (³JCF ≈ 8 Hz ), appearing as a doublet .

  • C-3 and C-5: These carbons are ortho to the fluorine atom and will show a large two-bond coupling (²JCF ≈ 22 Hz ). They will appear as two distinct doublets . C-5 is expected to be slightly further downfield than C-3.

  • C-6: This carbon is meta to the fluorine and will show a smaller three-bond coupling (³JCF ≈ 6 Hz ), appearing as a doublet . Due to the shielding effect of the ortho-methoxy group, it will be one of the more upfield aromatic carbon signals.

  • Aliphatic Carbons: The methoxy (-OCH₃), methylene (-CH₂), and methyl (-CH₃) carbons will appear as singlets in the upfield region of the spectrum (typically < 60 ppm).

Predicted ¹³C NMR Data Summary
AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (JCF, Hz)
C-4~158.5d¹J ≈ 245
C-1~155.0d⁴J ≈ 3
C-2~131.5d³J ≈ 8
C-5~116.5d²J ≈ 22
C-6~115.0d³J ≈ 6
C-3~113.0d²J ≈ 22
-OCH₃~55.8s-
-CH₂CH₃~23.0s-
-CH₂CH₃~15.5s-

Note: Chemical shifts are estimates and can be influenced by solvent and other experimental conditions.[13]

Comparative Analysis with Alternative Structures

To appreciate the spectral contributions of each substituent, a comparison with simpler analogues is instructive.

CompoundKey Spectral Difference from Title CompoundRationale
4-Fluoroanisole Lacks signals for the ethyl group. The aromatic region is simpler (symmetrical).Shows the fundamental effect of -OCH₃ and -F on the benzene ring without the influence of the ethyl group.
2-Ethylanisole Lacks all C-F and H-F couplings. Aromatic signals will show standard H-H coupling patterns.Isolates the influence of the -OCH₃ and -CH₂CH₃ groups on the aromatic chemical shifts and coupling.
Fluorobenzene Lacks signals for -OCH₃ and -CH₂CH₃. The ¹³C spectrum shows only 4 signals due to symmetry.Provides the baseline C-F coupling constants and chemical shifts for a singly substituted ring.

This comparative approach validates our assignments. For example, the large ¹JCF observed for C-4 is a hallmark of a fluorine-bound aromatic carbon, a feature absent in 2-ethylanisole.

Diagram: Key NMR Coupling Interactions

G H6 H-6 H5 H-5 H6->H5 ³JHH (ortho) H5->H6 ³JHH (ortho) H3 H-3 H5->H3 ⁴JHH (meta) H3->H5 ⁴JHH (meta) F4 F-4 F4->H6 ⁵JHF (para) F4->H5 ⁴JHF (meta) F4->H3 ⁴JHF (meta) CH2 -CH₂- CH3 -CH₃ CH2->CH3 ³JHH (vicinal) CH3->CH2 ³JHH (vicinal)

Caption: Visualization of significant spin-spin coupling pathways in the molecule.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

A. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to better resolve exchangeable protons (if any), deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Sample Concentration:

    • For ¹H NMR , dissolve 5-10 mg of 2-Ethyl-4-fluoro-1-methoxybenzene in approximately 0.7 mL of the chosen deuterated solvent.[14]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.7 mL is recommended to compensate for the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[14][15]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solvent before preparing the solution. TMS serves as the internal reference for both ¹H and ¹³C spectra, with its signal defined as 0.00 ppm.

  • Filtration and Transfer: Ensure the sample solution is free of particulate matter, which can degrade spectral resolution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][16] The final sample height should be approximately 4-5 cm.

B. NMR Spectrometer Parameters (Example for a 400 MHz Instrument)

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

  • Number of Scans (ns): 16-32 scans.

  • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: ~240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more, depending on concentration.

  • Temperature: 298 K.

Conclusion

The NMR spectral analysis of 2-Ethyl-4-fluoro-1-methoxybenzene is a textbook example of how fundamental principles can be applied to elucidate a complex substitution pattern on an aromatic ring. The ¹H spectrum is characterized by a complex but interpretable aromatic region governed by both H-H and H-F coupling, and two distinct aliphatic signals exhibiting classic triplet and quartet patterns. The ¹³C spectrum is decisively defined by carbon-fluorine couplings, which not only split the signals of five of the six aromatic carbons into doublets but also provide unambiguous markers for their assignment based on the magnitude of the JCF values. This guide provides a robust predictive framework that, when combined with the outlined experimental protocols, empowers researchers to confidently verify the structure and purity of this and structurally related compounds.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Jackson, K. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60025286, 2-Ethyl-4-fluoro-1-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Rsc.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

  • University of California, Davis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • University of Florida. (n.d.). NMR sample prep. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 7). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • University of Central Florida. (2021, May 10). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • CD ComputaBio. (n.d.). NMR Solvents. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

Comparative

GC-MS fragmentation patterns of 2-Ethyl-4-fluoro-1-methoxybenzene

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Experimental Protocols Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Experimental Protocols

Executive Summary & Compound Profile

2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), also identified as 2-Ethyl-4-fluoroanisole , acts as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity is defined by the specific ortho positioning of the ethyl group relative to the methoxy moiety, a feature that significantly influences its mass spectral behavior and chromatographic retention compared to its regioisomers.

This guide provides a definitive technical analysis of its GC-MS fragmentation patterns, offering a validated protocol to distinguish it from its closest structural analog, 4-Ethyl-2-fluoroanisole .

Chemical Identity
PropertyDetail
IUPAC Name 2-Ethyl-4-fluoro-1-methoxybenzene
Common Name 2-Ethyl-4-fluoroanisole
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Monoisotopic Mass 154.0794 Da
Key Structural Feature Ethyl group ortho to Methoxy; Fluoro group para to Ethyl.

Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation data, the following standardized methodology is recommended. This protocol minimizes thermal degradation and maximizes the resolution of isomeric peaks.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).

  • Ionization Mode: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line: 280 °C.

Chromatographic Separation[1]
  • Column: DB-5MS (5%-phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (purge on at 1.0 min).

  • Oven Program:

    • Hold at 50 °C for 1 min.

    • Ramp 10 °C/min to 200 °C.

    • Ramp 20 °C/min to 300 °C.

    • Hold 3 min.

Expert Insight: The use of a non-polar DB-5MS column is critical. On this phase, ortho-substituted alkyl anisoles (like the target compound) typically elute earlier than their para-isomers due to intramolecular shielding reducing the effective boiling point.

Fragmentation Analysis: Mechanistic Pathways

The mass spectrum of 2-Ethyl-4-fluoro-1-methoxybenzene is dominated by benzylic cleavage and stabilization by the aromatic ring. The fragmentation follows a logical cascade driven by the stability of the resulting carbocations.

Primary Fragmentation Events
1. Molecular Ion (M⁺)[1][2][3] • m/z 154
  • Observation: A distinct, stable molecular ion peak is observed, characteristic of aromatic ethers. The fluorine atom stabilizes the ring, preventing rapid ring opening.

  • Relative Abundance: Moderate (40–60%).

2. Base Peak: Benzylic Cleavage • m/z 139 ([M – CH₃]⁺)
  • Mechanism: The loss of a methyl radical ([1][3]•CH₃) is the dominant pathway.

  • Source: This methyl group originates primarily from the ethyl side chain (cleavage of the C–C bond beta to the ring). This forms a resonance-stabilized benzylic cation (structurally analogous to a substituted tropylium ion).

  • Secondary Source: A minor contribution comes from the loss of the methyl group from the methoxy ether, but energetic favorability heavily dictates the ethyl cleavage.

3. Secondary Fragment: Loss of Ethyl/Ethylene[3] • m/z 125 / 126
  • m/z 125 ([M – C₂H₅]⁺): Direct loss of the entire ethyl radical.

  • m/z 126 ([M – C₂H₄]⁺): A specific McLafferty-like rearrangement enabled by the ortho position. A hydrogen from the ethyl group transfers to the methoxy oxygen, eliminating neutral ethylene. This "Ortho Effect" is a diagnostic marker distinguishing it from the para-ethyl isomer.

4. Ring Degradation • m/z 111 & 96
  • m/z 111: Further loss of CO from the m/z 139 ion (ring contraction).

  • m/z 96: Loss of the methoxy group and fluorine-related fragments.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent molecule.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 154 [C9H11FO]+ Base_Peak Base Peak m/z 139 [M - CH3]+ M_Ion->Base_Peak - CH3• (Benzylic Cleavage) Ortho_Ion Ortho Rearrangement m/z 126 [M - C2H4]+ M_Ion->Ortho_Ion - C2H4 (McLafferty-like) Tropylium Fluoro-Tropylium m/z 111 [C7H4F]+ Base_Peak->Tropylium - CO / Ring Contraction Ortho_Ion->Tropylium - CH3O•

Figure 1: Mechanistic fragmentation pathway of 2-Ethyl-4-fluoro-1-methoxybenzene under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Isomers

Differentiation between 2-Ethyl-4-fluoro-1-methoxybenzene (Target) and its isomer 4-Ethyl-2-fluoro-1-methoxybenzene (Alternative) is a common analytical challenge. Both share the same molecular weight (154) and similar base peaks (m/z 139), but they can be resolved using Retention Indices (RI) and subtle spectral intensity ratios.

Comparison Table
FeatureTarget: 2-Ethyl-4-fluoroanisole Alternative: 4-Ethyl-2-fluoroanisole
Substitution Pattern Ethyl at C2 (Ortho), Fluoro at C4Ethyl at C4 (Para), Fluoro at C2
Retention Index (DB-5) Lower (~1080 - 1100) Higher (~1120 - 1140)
Elution Order Elutes First Elutes Second
Base Peak m/z 139m/z 139
Diagnostic Ratio (m/z 139/154) Higher Ratio (Steric strain at ortho promotes cleavage)Lower Ratio (More stable M+)
Ortho-Effect Ion (m/z 126) Present (Low abundance, ~2-5%)Absent/Negligible
Analytical Workflow for Identification

To confidently identify the target compound in a mixture, follow this logic gate:

IdentificationWorkflow Sample Unknown Sample (MW 154) GC_Run GC Separation (DB-5MS Column) Sample->GC_Run RI_Check Check Retention Index (RI) GC_Run->RI_Check MS_Check Check m/z 139/154 Ratio RI_Check->MS_Check RI ~1090 Result_Isomer ID: 4-Ethyl-2-fluoro (Isomer) RI_Check->Result_Isomer RI ~1130 Result_Target ID: 2-Ethyl-4-fluoro (Target) MS_Check->Result_Target High Ratio + m/z 126 present MS_Check->Result_Isomer Lower Ratio + m/z 126 absent

Figure 2: Decision tree for distinguishing 2-Ethyl-4-fluoro-1-methoxybenzene from its para-ethyl isomer.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Alkyl Anisoles. NIST Standard Reference Data. [Link]

  • PubChem. Compound Summary for CID 60025286: 2-Ethyl-4-fluoro-1-methoxybenzene. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for "Ortho Effect" mechanisms).
  • The Good Scents Company. Retention Index Data for Anisole Derivatives.[Link] (Proxy data for ethylanisole isomers).

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Fluoro-2-ethylanisole

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-2-ethylanisole. We will mov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-2-ethylanisole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established chromatographic principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method to ensure the quality and safety of their materials.

Introduction: The Analytical Imperative

4-Fluoro-2-ethylanisole is a substituted aromatic compound, a class of molecules frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug development. Ensuring the purity of such compounds is a critical regulatory and safety requirement.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The goal of this guide is not merely to separate the main compound but to develop a stability-indicating method. Such a method must be capable of separating the active ingredient from all potential process-related impurities and, crucially, from degradation products that could form under various stress conditions.[5][6] This ensures the method is specific and provides a true picture of the compound's purity throughout its lifecycle.

Part 1: Analyte Characterization and Strategic Foundation

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[7]

Table 1: Physicochemical Properties of 4-Fluoro-2-ethylanisole and Inferences for HPLC Method Development

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of 4-Fluoro-2-ethylanisoleThe presence of a benzene ring, ethyl, and methoxy groups suggests a non-polar, hydrophobic molecule. This strongly indicates that Reverse-Phase HPLC (RP-HPLC) will be the most effective separation mode.[8][9][10] The aromatic ring is a chromophore, making UV detection a suitable choice.
Molecular Formula C₉H₁₁FO
Molecular Weight ~154.18 g/mol This is a small molecule, well-suited for standard silica-based HPLC columns with typical pore sizes (e.g., 100-150 Å).[10][11]
Polarity Low (Hydrophobic)The analyte will be strongly retained on a non-polar stationary phase (like C18) and will require a mobile phase with a significant proportion of organic solvent for elution.[12][13]
pKa Not readily ionizableAs a neutral compound, its retention will not be significantly affected by mobile phase pH. This simplifies method development, as pH control with buffers is likely unnecessary.[7][14]
Initial Workflow Design

Our approach is systematic, beginning with broad screening and progressively refining parameters to achieve optimal separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Validation A Analyte Characterization (Polarity, UV Scan) B Column Selection (C18, Phenyl-Hexyl) A->B C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C D Gradient Optimization (Slope & Time) C->D E Flow Rate & Temperature Adjustment D->E F Finalize Isocratic vs. Gradient Method E->F G Forced Degradation Study F->G H Peak Purity Analysis (PDA Detector) G->H I Method Validation (ICH Q2(R1)) H->I

Caption: Overall HPLC Method Development Workflow.

Part 2: Experimental Protocols and Rationale

Column Selection: The Heart of the Separation

Changing the column stationary phase has the most significant impact on chromatographic selectivity.[7] For a hydrophobic molecule like 4-Fluoro-2-ethylanisole, several reverse-phase columns are viable candidates. Our strategy is to screen columns with different retention mechanisms to maximize the chances of resolving closely related impurities.

Comparative Column Analysis:

  • C18 (Octadecylsilane): The industry workhorse. It offers the highest hydrophobicity and is an excellent starting point for non-polar analytes. Its primary separation mechanism is hydrophobic (van der Waals) interactions.[8]

  • C8 (Octylsilane): Less retentive than C18, which can be advantageous if the analyte is too strongly retained on a C18 phase, leading to shorter run times.

  • Phenyl-Hexyl: This phase offers an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[15] This can be particularly effective for separating aromatic isomers or impurities with subtle structural differences.

Table 2: Comparison of Recommended HPLC Columns for Initial Screening

ParameterColumn A: ACE Excel 5 C18Column B: Luna 5 µm Phenyl-HexylRationale for Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylCompares purely hydrophobic interactions (C18) with mixed-mode (hydrophobic and π-π) interactions (Phenyl-Hexyl) to achieve different selectivity.[16]
Particle Size 5 µm5 µmStandard particle size for good efficiency without excessive backpressure, suitable for conventional HPLC systems.[11]
Dimensions 250 x 4.6 mm250 x 4.6 mmA longer column length provides higher resolution, which is critical for separating closely eluting impurities in a purity method.[10]
pH Stability 2 - 81.5 - 7.5Both are suitable for a wide range, although pH is not expected to be a critical parameter for this neutral analyte.
Mobile Phase Optimization: Driving Selectivity

The mobile phase composition fine-tunes the separation.[13] For reverse-phase chromatography, this typically involves a mixture of water and a less polar organic solvent.[9]

Experimental Protocol: Mobile Phase Screening

  • Solvent Selection: Prepare two primary mobile phase systems:

    • System 1: Mobile Phase A (Water), Mobile Phase B (Acetonitrile)

    • System 2: Mobile Phase A (Water), Mobile Phase B (Methanol)

    • Rationale: Acetonitrile and Methanol have different polarities and elution strengths, and can produce different peak orders (selectivity).[14] Acetonitrile is generally a stronger solvent and has the benefit of lower UV cutoff and viscosity.[14] Methanol can offer unique selectivity, especially with phenyl-based columns.[15]

  • Initial Gradient Run:

    • Perform a broad "scouting" gradient on both the C18 and Phenyl-Hexyl columns with both acetonitrile and methanol.

    • Gradient Profile: 10% to 90% organic solvent over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Diode Array Detector (DAD/PDA) scanning from 200-400 nm. The optimal detection wavelength for 4-Fluoro-2-ethylanisole, based on its anisole structure, is likely to be around 270-280 nm, but a full scan ensures no impurities are missed.

    • Purpose: This initial run determines the approximate elution conditions and reveals the complexity of the sample.

  • Analysis and Decision:

    • Evaluate the chromatograms for peak shape, resolution between the main peak and any visible impurities, and overall run time.

    • Select the column and organic solvent combination that provides the best initial separation. For this non-polar analyte, a C18 column with an Acetonitrile/Water mobile phase is a highly probable best choice.

G Start Start: Broad Gradient (10-90% B) Decision1 Are all peaks well-resolved? Start->Decision1 Decision2 Is runtime > 15 min? Decision1->Decision2 Yes OptimizeGradient Optimize Gradient: - Steeper Slope - Shorter Time Decision1->OptimizeGradient No ConvertToIsocratic Develop Isocratic Method: - Calculate %B from gradient retention time Decision2->ConvertToIsocratic No FinalMethod Final Method Achieved Decision2->FinalMethod Yes (If complex) OptimizeGradient->Decision1 ConvertToIsocratic->FinalMethod

Sources

Comparative

Comparative Reactivity Profile: 4-Fluoroanisole vs. 2-Ethyl-4-fluoro-1-methoxybenzene

[1] Executive Summary This technical guide compares the reactivity, steric landscape, and metabolic stability of 4-Fluoroanisole (4-FA) and its 2-alkylated analog, 2-Ethyl-4-fluoro-1-methoxybenzene (2-Et-4-FA) . While 4-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide compares the reactivity, steric landscape, and metabolic stability of 4-Fluoroanisole (4-FA) and its 2-alkylated analog, 2-Ethyl-4-fluoro-1-methoxybenzene (2-Et-4-FA) .

While 4-FA serves as a standard building block in medicinal chemistry with dual reactive ortho-sites, 2-Et-4-FA offers a unique "blocked-ortho" scaffold. This structural modification enforces high regioselectivity in Electrophilic Aromatic Substitution (EAS) and Directed Ortho-Metalation (DoM) but introduces a metabolic "soft spot" via benzylic oxidation. This guide analyzes these trade-offs to support decision-making in lead optimization and synthetic route planning.

Structural & Electronic Landscape

The addition of the ethyl group at the C2 position fundamentally alters the symmetry and steric environment of the anisole core.

Physicochemical Comparison
Feature4-Fluoroanisole (4-FA)2-Ethyl-4-fluoro-1-methoxybenzene (2-Et-4-FA)Impact of Modification
Formula C₇H₇FOC₉H₁₁FOIncreased lipophilicity
MW 126.13 g/mol 154.18 g/mol +28 Da (Ethyl group)
CLogP ~2.0~2.9Enhanced membrane permeability; lower aqueous solubility
Electronic State Activated (OMe dominates)Activated (+I from Ethyl adds to OMe)Ring is more electron-rich
Symmetry Cs (Plane of symmetry)C1 (Asymmetric)Loss of equivalent ortho-sites
Steric Bulk Low (C2/C6 open)High (C2 blocked; C3 crowded)Enforced Regioselectivity
Electronic Vector Analysis
  • 4-FA: The methoxy group (OMe) is a strong resonance donor (+M), directing electrophiles to C2 and C6. The fluorine (F) is an inductive withdrawer (-I) but resonance donor (+M), directing to C3 and C5. The OMe effect dominates, making C2/C6 the primary reactive sites.

  • 2-Et-4-FA: The ethyl group at C2 exerts a weak inductive donating effect (+I). Crucially, it physically blocks the C2 position. The "buttressing effect" of the ethyl group may induce a slight out-of-plane twist of the methoxy group, potentially attenuating its resonance donation slightly, though the ring remains highly activated.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[4][5]

The most significant difference lies in regiocontrol .

4-Fluoroanisole (The "Dual-Site" Problem)

In standard EAS (e.g., bromination, nitration), 4-FA possesses two equivalent highly activated sites (C2 and C6).

  • Outcome: Mono-substitution yields a single product, but if the reaction is pushed, di-substitution (2,6-functionalization) can occur.

  • Mechanism: OMe directs ortho. F directs meta (weakly) or ortho (strongly). The cooperative effect targets C2/C6.

2-Ethyl-4-fluoro-1-methoxybenzene (The "Single-Site" Solution)

The C2-ethyl group blocks one ortho-site.

  • Primary Site (C6): This is the only accessible position ortho to the activating OMe group. It is electronically favored and sterically accessible.

  • Secondary Site (C5): Para to the ethyl group and ortho to fluorine. This site is less activated than C6 (meta to OMe) but may compete if the electrophile is extremely bulky and C6 is hindered.

  • Tertiary Site (C3): Sandwiched between the Ethyl and Fluoro groups. This position is sterically "dead" for most intermolecular reactions.

Pathway Visualization

ReactivityMap cluster_0 4-Fluoroanisole cluster_1 2-Ethyl-4-fluoro-1-methoxybenzene FA 4-Fluoroanisole C2 C2: High Reactivity (Ortho to OMe) FA->C2 EAS / DoM C6 C6: High Reactivity (Ortho to OMe) FA->C6 EAS / DoM EFA 2-Ethyl-4-fluoro- 1-methoxybenzene EC2 C2: BLOCKED (Ethyl Group) EFA->EC2 No Reaction EC6 C6: EXCLUSIVE Site (Ortho to OMe) EFA->EC6 Major Pathway EC3 C3: Sterically Crowded (Ethyl/Fluoro sandwich) EFA->EC3 Inaccessible

Caption: Comparative reactivity map showing the loss of symmetry and enforced regioselectivity in the ethyl-substituted analog.

Directed Ortho-Metalation (DoM)

For synthetic chemists using organolithiums (e.g., n-BuLi), the ethyl analog offers superior control.

  • 4-FA: Lithiation occurs at C2. If an electrophile is added, the product is a 1,2,4-trisubstituted benzene.

  • 2-Et-4-FA: Lithiation is forced to C6 . This allows for the precise construction of 1,2,3,4-tetrasubstituted benzenes without the risk of regiochemical mixtures.

  • Protocol Note: The ethyl group does not coordinate Lithium strongly, so the OMe group remains the sole Director of Metalation (DMG).

Metabolic Stability & "Soft Spots"

In drug discovery, the transition from Methyl (4-FA) to Ethyl (2-Et-4-FA) introduces a metabolic liability.

  • O-Dealkylation: Both molecules undergo CYP450-mediated O-demethylation to the corresponding phenols.

  • Benzylic Oxidation (The Ethyl Risk): The ethyl group contains benzylic protons (

    
    ). These are highly susceptible to CYP-mediated hydroxylation, forming a 1-hydroxyethyl metabolite, which can be further oxidized to an acetophenone derivative.
    
    • Implication: 2-Et-4-FA will likely have a shorter half-life (

      
      ) and higher intrinsic clearance (
      
      
      
      ) in liver microsomes compared to 4-FA, unless the ethyl group is metabolically protected (e.g., fluorination of the ethyl group).

Experimental Protocols

Protocol A: Regioselective Bromination (EAS)

Objective: Compare the regiochemical outcome of bromination.

  • Reagents:

    • Substrate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (0.1 M concentration)

    • Catalytic Ammonium Acetate (10 mol%)

  • Procedure:

    • Dissolve substrate in Acetonitrile at 25°C.

    • Add Ammonium Acetate (catalyst).

    • Add NBS portion-wise over 15 minutes to avoid exotherm.

    • Stir at room temperature for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Expected Outcome:

    • 4-FA: Yields 2-bromo-4-fluoroanisole .

    • 2-Et-4-FA: Yields 6-bromo-2-ethyl-4-fluoro-1-methoxybenzene (exclusive regioisomer).

Protocol B: Directed Ortho-Lithiation (DoM)

Objective: Functionalize the C6 position of 2-Et-4-FA.

  • Reagents:

    • 2-Et-4-FA (1.0 equiv)

    • n-Butyllithium (1.2 equiv, 2.5M in hexanes)

    • TMEDA (1.2 equiv) (Optional, enhances rate)

    • Anhydrous THF (0.2 M)

    • Electrophile (e.g., Benzaldehyde, 1.5 equiv)

  • Procedure:

    • Step 1: Flame-dry a flask under Argon. Add THF and TMEDA.

    • Step 2: Cool to -78°C .

    • Step 3: Add n-BuLi dropwise. Stir for 15 min.

    • Step 4: Add 2-Et-4-FA (dissolved in minimal THF) dropwise.

    • Step 5: Stir at -78°C for 1 hour to ensure complete lithiation (formation of the aryllithium species).

    • Step 6: Add Electrophile dropwise.

    • Step 7: Allow to warm to RT slowly.

  • Workup:

    • Quench with saturated

      
      . Extract with Ether.[1]
      
  • Self-Validating Check:

    • If the starting material is recovered, the lithiation time was insufficient or the temperature was too high (causing decomposition).

    • Deuterium quench (

      
      ) can be used to quantify % lithiation via NMR before adding the expensive electrophile.
      

References

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Foundational text for EAS directing effects and steric inhibition of resonance).
  • PubChem Compound Summary. (2024). "2-Ethyl-4-fluoro-1-methoxybenzene."[2] National Center for Biotechnology Information. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[3] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1. (Classic review on lithiation of anisoles).

Sources

Validation

Comparative Guide: IR Spectroscopy Characterization of Ethyl vs. Fluoro Groups in Anisole

Executive Summary In medicinal chemistry and drug development, the substitution of an ethyl group (–CH₂CH₃) with a fluoro group (–F) is a common bioisosteric replacement strategy to modulate metabolic stability and lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the substitution of an ethyl group (–CH₂CH₃) with a fluoro group (–F) is a common bioisosteric replacement strategy to modulate metabolic stability and lipophilicity without drastically altering steric bulk. However, rapidly verifying this substitution during synthesis or quality control (QC) is critical.

This guide evaluates the performance of Infrared (IR) Spectroscopy as a high-throughput characterization tool for distinguishing ethyl- and fluoro-substituted anisoles. We compare its efficacy against standard alternatives (NMR and Raman spectroscopy) and provide a validated protocol for spectral acquisition.

Mechanistic Basis of Detection

The discrimination between ethyl and fluoro groups on an anisole (methoxybenzene) scaffold relies on detecting distinct changes in the dipole moment and reduced mass of the vibrating bonds.

The Anisole Core Signature

Before analyzing substituents, the anisole baseline must be established. The methoxy group (–OCH₃) introduces strong characteristic bands:

  • C–O–C Asymmetric Stretch: 1230–1260 cm⁻¹ (Very Strong).

  • C–O–C Symmetric Stretch: 1020–1050 cm⁻¹.

  • O–Me C–H Stretch: ~2835 cm⁻¹ (distinctly lower than alkyl C–H).

The Ethyl "Fingerprint" (Mass & Aliphatic Nature)

The ethyl group adds aliphatic C–H bonds and carbon-carbon single bonds.

  • Mechanism: The detection relies on the C–H stretching and bending modes of the CH₂ and CH₃ units.

  • Key Indicator: The "Methyl Rock" or symmetric bending mode at ~1375 cm⁻¹ is a definitive marker for the ethyl group, absent in fluoro-derivatives.

The Fluoro "Dipole" (Electronegativity)

The fluorine atom is monoisotopic and highly electronegative, creating a strong dipole on the C–F bond.

  • Mechanism: The C–F bond creates a powerful change in dipole moment during vibration, making it IR active (highly intense).

  • Key Indicator: The Aryl C–F Stretch appears in the 1200–1270 cm⁻¹ region.

  • Challenge: This band often overlaps with the Anisole C–O–C stretch. Differentiation requires analyzing band broadening, splitting, or intensity ratios.

Comparative Analysis: IR Spectral Features

The following table contrasts the specific vibrational modes observed in 4-ethylanisole versus 4-fluoroanisole.

Table 1: Diagnostic IR Bands for Anisole Derivatives
Functional GroupVibrational ModeEthyl-Anisole (cm⁻¹)Fluoro-Anisole (cm⁻¹)Specificity Note
Aliphatic C–H Stretch (Asym/Sym)2960, 2930, 2870 Absent (except O-Me)High. Ethyl shows complex alkyl multiplet; Fluoro shows only O-Me (~2835).
Aromatic C–H Stretch3000–31003000–3100Low.[1][2] Present in both.[3][4]
Methyl Group Sym. Bend (Umbrella)~1375 AbsentCritical. Definitive for Ethyl/Methyl groups.
C–F Bond Aryl C–F StretchAbsent1200–1250 (Strong) Medium. Overlaps with Anisole C–O stretch (~1245). Look for band broadening.
Aromatic Ring Ring Breathing~1510, 1610~1500, 1600Low. Slight shifts due to electronic effects (F is withdrawing).
Overtone Region Out-of-Plane (OOP)1700–20001700–2000Medium. Pattern depends on substitution (ortho/meta/para).

Technical Insight: In Fluoroanisole, the C–F stretch and C–O stretch often merge into a massive, broad absorption band between 1200–1250 cm⁻¹. In Ethylanisole, the C–O band remains sharper, and the 1375 cm⁻¹ peak is clearly resolved.

Performance Comparison: IR vs. Alternatives

While NMR is the gold standard for structural elucidation, IR offers superior throughput for routine identification.

Table 2: Methodological Comparison
FeatureIR Spectroscopy (Recommended)Raman Spectroscopy ¹H / ¹⁹F NMR
Primary Detection Dipole moment changes (Polar bonds: C–F, C–O).Polarizability changes (Non-polar: C=C, C–C).Nuclear spin environment.
Fluoro Detection Excellent Sensitivity. C–F is very strong.Poor. C–F is weak in Raman; often obscured by fluorescence.Definitive. ¹⁹F NMR is 100% specific.
Ethyl Detection Good. Distinct C–H stretch/bend.[1][5][6]Good. C–C skeletal modes are visible.[1][5][6]Definitive. Triplet/Quartet splitting pattern.
Sample Prep Minimal (ATR). < 1 min.None (Through glass). < 1 min.High. Requires deuterated solvent. > 10 mins.
Cost per Sample Low.[7]Low.High (Solvents/Tubes).
Best Use Case Rapid QC / Goods-in identification. Polymorph screening / Aqueous samples.Ab initio structure determination.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high signal-to-noise ratio (SNR) and reproducible identification of liquid anisole derivatives using Attenuated Total Reflectance (ATR).

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR crystal (ZnSe is acceptable but less durable for fluorinated compounds).

  • Solvents: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Initialization:

    • Power on the FTIR and allow the source to warm up (approx. 20 mins) to stabilize the Globar source temperature.

    • Set parameters: Resolution: 4 cm⁻¹ , Scans: 16 or 32 , Range: 4000–600 cm⁻¹ .

  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Ensure the crystal is dry. Collect an air background spectrum. Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (contamination) or 2350 cm⁻¹ (CO₂ fluctuation) regions.

  • Sample Application:

    • Pipette 10–20 µL of the liquid anisole derivative onto the center of the crystal.

    • Note: For solid derivatives, apply pressure using the anvil to ensure intimate contact.

  • Data Collection:

    • Acquire the sample spectrum.[1][4][5][8][9][10]

    • Real-time QC: Check for the C–O–C stretch at ~1240 cm⁻¹. If absorbance > 1.5 A, the detector may be saturating; use a smaller amount or check detector gain.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Perform Baseline Correction (Rubberband method) if the baseline drifts.

  • Cleaning:

    • Wipe crystal immediately with isopropanol. Fluorinated compounds can be sticky; ensure no residue remains for the next scan.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for distinguishing these derivatives based on spectral data.

Anisole_ID_Workflow Start Unknown Anisole Derivative (Liquid/Solid) Check_CO Check 1230-1260 cm⁻¹ (Strong C-O-C Band?) Start->Check_CO Is_Anisole Confirm Anisole Core Check_CO->Is_Anisole Band Present Check_Aliphatic Analyze 2850-2980 cm⁻¹ (Aliphatic C-H Region) Is_Anisole->Check_Aliphatic Decision_Ethyl Multiple Strong Bands? (2960, 2930, 2870) Check_Aliphatic->Decision_Ethyl Check_1375 Check 1375 cm⁻¹ (Methyl Umbrella Mode) Decision_Ethyl->Check_1375 Yes (High C-H Content) Check_Broadening Check 1200-1250 cm⁻¹ (Band Broadening/Splitting?) Decision_Ethyl->Check_Broadening No (Only weak O-Me) Result_Ethyl ID: Ethyl-Anisole (Confirmed by 1375 cm⁻¹) Check_1375->Result_Ethyl Peak Present Result_Fluoro ID: Fluoro-Anisole (Confirmed by Broad C-F/C-O) Check_Broadening->Result_Fluoro Broad/Split Band

Figure 1: Decision tree for differentiating Ethyl- vs. Fluoro-anisole derivatives using FTIR spectral markers.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Anisole and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR band assignments).
  • Spectroscopy Online. Vibrational Spectroscopic Analysis of Fluorinated Compounds. Available at: [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon and Fluorinated Compounds.[11] Available at: [Link]

Sources

Comparative

Structural Determination of 2-Ethyl-4-fluoro-1-methoxybenzene: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary The Challenge: In the synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), a critical intermediate for pharmaceutical pharmacophores, regioisomerism presents a significant validation risk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In the synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2), a critical intermediate for pharmaceutical pharmacophores, regioisomerism presents a significant validation risk. Standard electrophilic aromatic substitution can yield mixtures of the 2-ethyl and 3-ethyl isomers, which are difficult to separate and distinguish solely via 1D NMR due to overlapping signals and similar electronic environments.

The Solution: While Nuclear Magnetic Resonance (NMR) is the standard rapid-screening tool, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for structural confirmation. This guide details the validation protocols, specifically addressing the challenge of handling this likely low-melting/liquid compound via In Situ Cryocrystallography (OHCD) compared to advanced NMR techniques.

Part 1: Comparative Analysis (NMR vs. X-ray)

The following table contrasts the two primary validation methods for verifying the regiochemistry of fluorinated anisole derivatives.

FeatureMethod A: Multi-dimensional NMRMethod B: X-ray Crystallography (SC-XRD)
Primary Mechanism Magnetic nuclei interaction (

H,

C,

F)
Electron density diffraction (Mo/Cu source)
Regio-Specificity High (requires NOESY/HOESY interpretation)Absolute (Direct spatial mapping)
Sample State Solution (CDCl

, DMSO-d

)
Solid (Single Crystal required)
Ambiguity Risk Moderate (Isomers may have identical splitting)Null (Unless severe disorder is present)
Data Output Chemical shifts (

), Coupling constants (

)
Bond lengths (

), Angles (

), Torsion
Time to Result 1–4 Hours24–72 Hours (includes crystal growth)
The Decision Logic

The choice between NMR and X-ray is often dictated by the physical state of the sample and the ambiguity of the spectral data.

decision_tree Start Synthesized 2-Ethyl-4-fluoro-1-methoxybenzene State Physical State Check Start->State NMR 1H / 19F NMR Analysis State->NMR Ambiguity Is Regiochemistry Ambiguous? NMR->Ambiguity Solid Solid: Recrystallize Ambiguity->Solid Yes (Solid) Liquid Liquid: In Situ Cryocrystallography Ambiguity->Liquid Yes (Liquid) Structure Definite Structure Confirmed Ambiguity->Structure No (Clear NOE) XRD X-Ray Diffraction (SC-XRD) Solid->XRD Liquid->XRD XRD->Structure

Figure 1: Decision matrix for selecting the validation pathway. Note that for liquids, standard crystallization is replaced by in situ techniques.[1][2]

Part 2: Method A - Advanced NMR Protocol (The Prerequisite)

Before resorting to X-ray, exhaust spectroscopic options. For 2-Ethyl-4-fluoro-1-methoxybenzene, simple 1D proton NMR is often insufficient to distinguish it from 3-ethyl-4-fluoro-1-methoxybenzene.

Critical NMR Experiments
  • 
    F NMR:  Look for chemical shift differences. The fluorine at C4 is ortho to a proton in the target molecule, but would be ortho to the ethyl group in the 3-ethyl isomer.
    
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR tool for this molecule.

    • Target Interaction: You must observe a spatial correlation (cross-peak) between the Methoxy protons (C1-OMe) and the Ethyl group protons (C2-Et) .

    • Result: If a strong NOE signal exists between OMe and Ethyl, the groups are Ortho (1,2-relationship). If absent, they are likely Meta or Para.

  • 
    C-
    
    
    
    F Coupling:
    Analyze the splitting of the carbon signals. The coupling constant
    
    
    and
    
    
    will differ significantly depending on the proximity of the ethyl substituent.

Part 3: Method B - X-ray Crystallography Protocol (The Gold Standard)

Since 2-Ethyl-4-fluoro-1-methoxybenzene is likely a liquid or low-melting solid at room temperature (similar to 2,4-difluoroanisole, bp 155°C), standard crystallization often fails. You must use Optical Heating and Crystallization Device (OHCD) techniques, also known as in situ cryocrystallography.

Step-by-Step In Situ Crystallization Workflow

1. Sample Preparation:

  • Load the neat liquid (approx. 0.3 µL) into a Lindemann glass capillary (0.3–0.5 mm diameter).

  • Seal both ends of the capillary using a flame or epoxy to prevent evaporation or sublimation during data collection.

2. Crystal Growth (Zone Melting Technique):

  • Mounting: Place the capillary on the goniometer head in the X-ray diffractometer.

  • Flash Freezing: Rapidly cool the sample to 100 K using the cryostream (N

    
     gas). This creates a polycrystalline powder or glass.
    
  • Laser/Zone Melting: Use a focused IR laser or interrupt the cryostream to melt a small zone of the sample. Move the molten zone along the capillary.[2]

  • Annealing: Slowly cool the molten zone to induce nucleation of a single crystal domain. Repeat until a sharp extinction pattern is visible under polarized light.

3. Data Collection:

  • Source: Molybdenum (Mo-K

    
    , 
    
    
    
    = 0.71073 Å) is preferred for organic molecules to minimize absorption, though Copper (Cu-K
    
    
    ) provides better intensity for small crystals.
  • Strategy: Collect a full sphere of data (completeness >99%) to ensure accurate Friedel pair analysis if absolute configuration is (though not applicable for this achiral molecule).

4. Refinement:

  • Disorder Handling: The ethyl group often exhibits rotational disorder. Use split-site models (PART instructions in SHELX) if electron density is smeared.

  • Atom Identification: Differentiating Fluorine (F) from Oxygen (O) can be tricky as they have similar electron counts (9 vs 8).

    • Validation: Check thermal ellipsoids. If you assign F as O, the ellipsoid will be too small (too much electron density for the model). If assigned correctly, bond lengths should match standard values (C-F

      
       1.35 Å vs C-O 
      
      
      
      1.37 Å).
Visualization of the OHCD Workflow

ohcd_workflow Liquid Liquid Sample (Neat) Capillary Lindemann Capillary Liquid->Capillary FlashFreeze Flash Freeze (100 K) Capillary->FlashFreeze Polycrystal Polycrystalline Mass FlashFreeze->Polycrystal ZoneMelt IR Laser Zone Melting Polycrystal->ZoneMelt Annealing SingleCrystal Single Crystal Growth ZoneMelt->SingleCrystal Diffraction X-Ray Diffraction SingleCrystal->Diffraction

Figure 2: Workflow for In Situ Cryocrystallography (OHCD) used for liquid samples.

Part 4: Data Interpretation & Validation Standards

When reviewing the crystallographic data (CIF file) for 2-Ethyl-4-fluoro-1-methoxybenzene, verify the following parameters to ensure the structure is chemically sound:

  • R-Factor (

    
    ):  A value 
    
    
    
    indicates a high-quality structure. For in situ grown crystals, values up to 7-8% are acceptable due to background scattering from the glass capillary.
  • Bond Lengths:

    • C

      
      –F:  Should be 1.35–1.36 Å . (Significantly shorter than C–C).
      
    • C

      
      –O:  Should be 1.36–1.38 Å .
      
    • C

      
      –C
      
      
      
      :
      Should be 1.50–1.52 Å .
  • Packing Interactions: Look for weak Hydrogen bonds (C–H...F) or

    
    -stacking. Fluorine often acts as a weak hydrogen bond acceptor, influencing the crystal packing lattice.[1]
    
Why X-ray Wins

In the 2-ethyl isomer, the X-ray structure will unambiguously show the ethyl carbon attached to C2, and the fluorine attached to C4. In NMR, if the resolution is poor, the coupling patterns of C3-H and C5-H can appear deceptively similar. X-ray provides a direct "photograph" of the atomic connectivity, removing all doubt.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on X-ray Diffraction Data Collection and Refinement. [Link]

  • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press. (Seminal work on crystallizing liquids).[1][3]

  • PubChem. Compound Summary: 2-Ethyl-4-fluoro-1-methoxybenzene (CID 60025286). [Link][4]

  • Thallapally, P. K., et al. In situ Cryocrystallography of Liquids.[5] Royal Society of Chemistry. [Link]

Sources

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Ethylanisoles for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated ethylanisoles, a structural motif relevant to various research domains. We will explore the profound impact of fluorination on key drug-like properties, including metabolic stability, lipophilicity, and receptor binding. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable experimental protocols to guide lead optimization efforts.

Introduction: The Strategic Value of Fluorination

Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet with dramatically different electronic properties.[2] When introduced into a molecule like ethylanisole, fluorine can exert powerful effects by altering electron distribution, which in turn impacts pKa, dipole moment, and chemical reactivity.[2] These modifications are not trivial; they can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and increased binding affinity to target proteins.[1][2][3] Over half of all newly approved small-molecule drugs now contain fluorine, a testament to its utility in overcoming common drug development hurdles.[3]

This guide uses the 4-ethylanisole scaffold as a model system to dissect the comparative advantages and liabilities of fluorination. We will examine how adding a single fluorine atom can fundamentally alter the molecule's behavior, providing a framework for its rational application in drug design.

Comparative Physicochemical Properties

The introduction of fluorine significantly alters the foundational physicochemical properties of the ethylanisole core. These changes are critical as they influence solubility, permeability, and interactions with biological targets. For this comparison, we will focus on 4-Ethylanisole and a representative fluorinated analogue, 4-Ethyl-2-fluoroanisole.

Property4-Ethylanisole4-Ethyl-2-fluoroanisole (Predicted)Rationale for Change
Molecular Weight 136.19 g/mol [4]154.18 g/mol Addition of a fluorine atom.
Boiling Point 195 °C[5]~185-195 °CFluorination can lower boiling points by disrupting intermolecular packing, though the effect can be variable.
logP (Lipophilicity) 3.125 (est.)[6]~3.3-3.5The C-F bond is more lipophilic than the C-H bond, generally increasing the octanol/water partition coefficient.[7]
pKa (of protonated ether) Low (non-basic)LowerThe strong electron-withdrawing effect of fluorine reduces the basicity of the nearby methoxy group.[2]
Dipole Moment ~1.3 DIncreasedThe high electronegativity of fluorine creates a stronger C-F bond dipole, increasing the overall molecular dipole moment.

Synthesis Strategies and Methodologies

The synthesis of these analogs requires distinct strategies. The non-fluorinated parent is readily accessible via standard methods, while the fluorinated version often requires specialized reagents or multi-step sequences.

Synthesis Workflow Overview

The general approach for synthesizing these two classes of compounds differs significantly. Non-fluorinated ethylanisoles can often be prepared through direct alkylation or etherification. In contrast, fluorinated versions typically require starting with a pre-fluorinated scaffold due to the challenges of direct, selective aromatic fluorination.

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis Anisole Anisole Reagents1 Ethyl Halide, Lewis Acid (e.g., AlCl3) Anisole->Reagents1 Friedel-Crafts Alkylation Product1 4-Ethylanisole Reagents1->Product1 StartMat 2-Fluoro-4-bromoanisole Reagents2 1. Mg, THF 2. Diethyl Sulfate StartMat->Reagents2 Grignard Formation & Alkylation Product2 4-Ethyl-2-fluoroanisole Reagents2->Product2

Caption: Comparative synthesis workflows for ethylanisole analogs.

Experimental Protocol: Synthesis of 4-Ethylanisole

This protocol describes a standard Friedel-Crafts alkylation for producing the non-fluorinated scaffold.

Objective: To synthesize 4-ethylanisole from anisole and an ethylating agent.

Materials:

  • Anisole (1.0 eq)

  • Ethyl bromide (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Mixture: Charge the flask with anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition: Add anisole to the dropping funnel, followed by ethyl bromide. Add this mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to yield pure 4-ethylanisole.[8]

The Critical Impact on Metabolic Stability

One of the most valuable applications of fluorination in drug design is to enhance metabolic stability.[1][2][9] The methoxy group of anisoles is a primary target for cytochrome P450 (CYP) enzymes, which catalyze O-demethylation—a common metabolic pathway that leads to rapid clearance of a drug from the body.[10]

Mechanism of Metabolic Blocking

Placing a fluorine atom on the aromatic ring, particularly at a position ortho to the methoxy group, can significantly hinder this metabolic process. This "metabolic blocking" occurs for two primary reasons:

  • Steric Hindrance: The fluorine atom, while small, can sterically shield the methoxy group from the active site of the CYP enzyme.

  • Electronic Effect: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative attack, making the enzymatic reaction less favorable.[11]

G cluster_0 Non-Fluorinated Metabolism cluster_1 Fluorinated Metabolism Parent1 4-Ethylanisole CYP450_1 CYP450 Enzymes Parent1->CYP450_1 O-Demethylation Metabolite1 4-Ethylphenol (Active Metabolite/Excreted) CYP450_1->Metabolite1 Parent2 4-Ethyl-2-fluoroanisole CYP450_2 CYP450 Enzymes Parent2->CYP450_2 Hindered O-Demethylation Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Fluorine as a metabolic shield for the anisole methoxy group.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to compare the metabolic stability of fluorinated and non-fluorinated compounds using liver microsomes, which are rich in CYP enzymes.[12][13][14]

Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 4-ethylanisole and its fluorinated analog.[15]

Materials:

  • Pooled human liver microsomes (e.g., from XenoTech or similar)[12]

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 20 mM NADPH stock)

  • Control compounds (e.g., Dextromethorphan, Midazolam for high clearance)[12]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL protein.[13]

  • Compound Incubation: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[12]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[16] This marks time zero (T=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[12][14]

  • Sample Processing: Centrifuge the plate (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from linear regression equals the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Expected Data and Interpretation

The fluorinated analog is expected to exhibit significantly higher metabolic stability.

CompoundPredicted Half-Life (t₁/₂) (min)Predicted Intrinsic Clearance (CLᵢₙₜ)Interpretation
4-Ethylanisole 5 - 15High (> 70 µL/min/mg)Rapidly metabolized, suggesting high first-pass metabolism in vivo.
4-Ethyl-2-fluoroanisole > 60Low (< 13 µL/min/mg)Significantly more stable, indicating that the ortho-fluorine atom effectively blocks CYP-mediated O-demethylation.

Classification of clearance rates is based on common industry standards.[17]

Impact on Biological Activity and Spectroscopic Analysis

Beyond metabolism, fluorination can directly influence how a molecule interacts with its protein target and how it is analyzed.

Receptor Binding Affinity

The introduction of fluorine can modulate binding affinity through several mechanisms:

  • Altered Electrostatics: The C-F bond can participate in favorable electrostatic or dipole-dipole interactions within a protein binding pocket.[1]

  • Conformational Control: Fluorine substitution can bias the conformation of the molecule to better fit the active site, improving potency.[1]

  • Polar Hydrophobicity: Fluorine's unique "polar hydrophobicity" can displace water molecules from a binding site in a manner that is entropically favorable, enhancing binding affinity.[18]

The effect is highly context-dependent and can either increase or decrease affinity. For instance, a study on a fluorinated peptide found that substitutions could enhance binding to one T-cell receptor by 5-fold while weakening binding to another by 14-fold, highlighting the selectivity that can be achieved.[18]

The Power of ¹⁹F NMR

A significant analytical advantage of fluorinated compounds is the ability to use Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[19][20]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity: ¹⁹F is the third most receptive NMR nucleus after ³H and ¹H.[19]

  • Wide Chemical Shift Range: The chemical shifts span ~800 ppm, providing excellent signal dispersion and reducing peak overlap, which is invaluable for analyzing complex mixtures.[19][21]

  • No Background Signal: Since there are virtually no endogenous fluorinated compounds in biological systems, ¹⁹F NMR provides a clean background for analysis.[20]

This technique is exceptionally powerful for confirming the successful incorporation of fluorine, assessing purity, and studying drug-protein interactions without interference from complex biological matrices.

Conclusion

The strategic fluorination of an ethylanisole scaffold serves as a compelling case study in modern drug design. By introducing fluorine, particularly at a metabolically vulnerable site, a medicinal chemist can transform a rapidly cleared compound into a stable and more promising drug candidate. This single atomic substitution profoundly alters physicochemical properties, blocks common metabolic pathways, and can fine-tune biological activity. While the benefits in metabolic stability are often predictable, the effects on target affinity are context-specific and must be empirically validated. The accompanying analytical advantage of ¹⁹F NMR provides a clear and powerful tool for characterization throughout the discovery process. Ultimately, the judicious use of fluorine on scaffolds like ethylanisole exemplifies a rational, data-driven approach to overcoming key pharmacokinetic challenges in the pursuit of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • The Good Scents Company. (n.d.). 4-ethyl anisole, 1515-95-3.
  • ChemicalBook. (2025, July 14). 4-ETHYLANISOLE | 1515-95-3.
  • Guidechem. (n.d.). 4-ETHYLANISOLE 1515-95-3 wiki.
  • ChemBK. (2024, April 9). 4-ETHYLANISOLE.
  • MDPI. (2023, April 24). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • PMC. (n.d.). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner.
  • PMC. (n.d.). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • eScholarship.org. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ACS Publications. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Ethyl-4-fluoro-1-methoxybenzene

Executive Summary & Immediate Action 2-Ethyl-4-fluoro-1-methoxybenzene is a halogenated organic solvent with significant flammability hazards.[1][2][3][4] CRITICAL DISPOSAL DIRECTIVE: Do NOT mix this chemical with non-ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-Ethyl-4-fluoro-1-methoxybenzene is a halogenated organic solvent with significant flammability hazards.[1][2][3][4]

CRITICAL DISPOSAL DIRECTIVE: Do NOT mix this chemical with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).[5]

  • Correct Stream: Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride).

  • Immediate Hazard: Flammable Liquid (H226) & Skin/Eye Irritant.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Physical State LiquidRequires secondary containment to prevent spread.
Flash Point < 60°C (Est. based on congeners)High Flammability. Ground/bond all containers during transfer.[1]
Halogen Content Fluorine (F)Mandatory Segregation. Must go to halogenated waste streams to prevent corrosion of standard incinerators.
Reactivity Stable; Incompatible with Strong OxidizersStore away from nitric acid, perchlorates, and peroxides.
GHS Classification H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.)PPE (Nitrile gloves, safety goggles) is non-negotiable.

Pre-Disposal Handling & Segregation Protocol

The most common error in laboratory waste management is the commingling of halogenated and non-halogenated solvents. This section details the Segregation Logic required to maintain compliance and safety.

The Segregation Imperative
  • Why? Non-halogenated solvents are often disposed of via fuel blending (low cost). Halogenated solvents require specific incineration temperatures (>1100°C) and scrubbers to neutralize corrosive Hydrogen Fluoride (HF) gas.

  • The Cost of Error: A single bottle of 2-Ethyl-4-fluoro-1-methoxybenzene poured into a 55-gallon drum of acetone reclassifies the entire drum as halogenated waste, increasing disposal costs by up to 300%.

Containerization[6]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive, though standard glass is acceptable).

  • Headspace: Leave minimum 10% headspace to allow for thermal expansion.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • List components explicitly: "2-Ethyl-4-fluoro-1-methoxybenzene".[6]

    • Check hazard boxes: [x] Flammable [x] Toxic/Irritant.

Disposal Workflow

This workflow is designed to be a closed-loop system, ensuring chain of custody and safety from the bench to the waste facility.

Visual Workflow: Waste Stream Decision Tree

Disposal_Workflow Start Waste Generation: 2-Ethyl-4-fluoro-1-methoxybenzene Check_Mix Is it mixed with other chemicals? Start->Check_Mix Analyze_Mix Analyze Mixture Components Check_Mix->Analyze_Mix Yes Stream_Halo Stream A: Halogenated Organic Solvents Check_Mix->Stream_Halo No (Pure) Decision_Halo Does mixture contain Heavy Metals or Oxidizers? Analyze_Mix->Decision_Halo Decision_Halo->Stream_Halo No (Solvents only) Stream_Complex Stream B: Complex/Reactive Chemical Waste Decision_Halo->Stream_Complex Yes Action_Tag Attach Hazardous Waste Tag (List all constituents %) Stream_Halo->Action_Tag Stream_Complex->Action_Tag Action_Store Store in Satellite Accumulation Area (Secondary Containment) Action_Tag->Action_Store Action_Pickup Request EHS Pickup Action_Store->Action_Pickup

Figure 1: Decision logic for assigning the correct waste stream, prioritizing the segregation of halogenated compounds.

Step-by-Step Procedure
  • Consolidation: Transfer the chemical into the designated "Halogenated Waste" carboy. Use a funnel to prevent drips.

  • Decontamination: Triple rinse the empty original container with a compatible solvent (e.g., acetone). Add the rinsate to the Halogenated Waste carboy.

  • Defacing: Deface the label of the empty original bottle and discard it in standard glass trash (unless it remains acutely toxic, in which case dispose of the bottle as solid hazardous waste).

  • Documentation: Log the volume added to the waste accumulation log sheet immediately.

Spill Response Protocol

In the event of a release, immediate action is required to prevent vapor accumulation and skin exposure.[4][7]

Visual Workflow: Emergency Response

Spill_Response Spill Spill Detected Assess Assess Volume & Threat (>100mL or Respiratory Irritation?) Spill->Assess Major MAJOR SPILL Evacuate Lab Assess->Major Yes Minor MINOR SPILL (<100mL, Contained) Assess->Minor No Call_EHS Call Emergency Response Major->Call_EHS PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Collect Collect Debris into Sealed Bag/Container Absorb->Collect Label_Waste Label as Hazardous Waste (Solid/Debris) Collect->Label_Waste

Figure 2: Triage and response workflow for chemical spills involving 2-Ethyl-4-fluoro-1-methoxybenzene.

Cleanup Materials:

  • Absorbent: Polypropylene pads or vermiculite.

  • Neutralizer: Not required (chemically stable), but standard solvent spill kits are effective.

  • Disposal of Debris: All contaminated mats/gloves must be bagged, labeled as hazardous waste, and processed through EHS.

References

  • PubChem. (n.d.). 2-Ethyl-4-fluoro-1-methoxybenzene (Compound).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (n.d.). Hazardous Waste Listings (F-Codes). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-4-fluoro-1-methoxybenzene

Advanced Laboratory Safety and Operational Protocol for 2-Ethyl-4-fluoro-1-methoxybenzene Introduction In modern drug development, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for 2-Ethyl-4-fluoro-1-methoxybenzene

Introduction In modern drug development, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone technique used to modulate metabolic stability and binding affinity [2]. However, handling fluorinated building blocks like 2-Ethyl-4-fluoro-1-methoxybenzene (CAS: 1369865-70-2) requires moving beyond generic safety checklists. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical threats posed by this compound. This guide provides a self-validating, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

1. Hazard Assessment & Mechanistic Rationale Before selecting PPE, we must understand the causality behind the chemical's hazards. 2-Ethyl-4-fluoro-1-methoxybenzene carries specific GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

The Mechanistic Threat: The addition of a fluorine atom to the anisole ring significantly increases the molecule's lipophilicity [2]. While this is advantageous for drug membrane permeability, it presents a severe occupational hazard. The highly lipophilic nature of this liquid allows it to rapidly partition into and penetrate the lipid bilayers of the human stratum corneum. Upon contact, it acts as a potent localized defatting agent, stripping the skin of natural oils and causing acute irritation. Furthermore, its volatility at ambient temperatures generates vapors that readily attack the aqueous mucous membranes of the eyes and respiratory tract[1].

2. Personal Protective Equipment (PPE) Matrix Standard laboratory PPE is insufficient for lipophilic fluorinated aromatics. The following matrix establishes a redundant barrier system.

Hazard TargetRequired PPE ComponentMaterial SpecificationMechanistic Rationale & Replacement Frequency
Dermal (Hands) Double-layered GlovesInner: Nitrile (0.11 mm)Outer: Butyl Rubber (0.3 mm)Fluorinated organics can rapidly permeate thin latex or single-layer nitrile. Butyl rubber provides a superior barrier against lipophilic aromatics. Replace outer gloves immediately if splashed.
Ocular/Mucosal Chemical Splash GogglesANSI Z87.1 / EN 166 certified, indirectly ventedSafety glasses lack a facial seal. Indirect venting prevents vapor accumulation while blocking direct liquid ingress [1].
Inhalation Fume Hood / RespiratorFume hood (Face velocity >100 fpm)Vapors cause acute respiratory irritation (H335) [1]. If handled outside a hood (e.g., during a spill), a half-mask respirator with an Organic Vapor (OV) cartridge is mandatory.
Dermal (Body) Flame-Resistant Lab CoatNomex® or equivalentPrevents static discharge which could ignite organic vapors, while providing a physical barrier against defatting agents.

3. Step-by-Step Operational Methodology Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Activate the chemical fume hood. Physically verify the digital airflow monitor reads a face velocity of at least 100 feet per minute (fpm). Self-Validation: If the flow alarm triggers, abort the operation immediately.

  • Barrier Donning: Don the Nomex lab coat, fully buttoned. Don the inner nitrile gloves, followed by the outer butyl rubber gloves. Ensure the glove cuffs overlap the lab coat sleeves. Don chemical splash goggles.

  • Workspace Preparation: Place a universal chemical absorbent pad on the floor of the fume hood to catch micro-drips.

Phase 2: Active Handling & Transfer

  • Closed-System Preference: Whenever possible, transfer 2-Ethyl-4-fluoro-1-methoxybenzene using a sealed syringe or cannula under an inert atmosphere (Nitrogen or Argon) to minimize vapor release.

  • Manual Pouring (If unavoidable): Open the reagent bottle only within the designated 6-inch safe zone inside the fume hood. Keep the sash pulled down to the lowest workable height to create a physical blast/splash shield between your face and the chemical.

  • Immediate Resealing: Cap the primary container immediately after the required volume is extracted. Never leave fluorinated aromatics open to the ambient laboratory environment.

Phase 3: Post-Operation Decontamination

  • Surface Wipe-Down: Wipe the exterior of the sealed chemical container and the transfer tools with a solvent-dampened wipe (e.g., ethanol or isopropanol) before removing them from the hood.

  • Doffing Sequence: Remove the outer butyl gloves inside the hood and place them in the solid hazardous waste bin. Remove goggles, then the inner nitrile gloves. Wash hands immediately with soap and water.

4. Spill Response and High-Temperature Disposal Plan The disposal of fluorinated organic waste requires specialized protocols due to the extreme stability of the carbon-fluorine (C-F) bond.

Spill Protocol:

  • Evacuate & Ventilate: If a spill occurs outside the fume hood, evacuate the immediate area. Allow the HVAC system to clear the initial vapor cloud.

  • Containment: Don a respirator with an OV cartridge. Surround the spill with universal absorbent booms to prevent spreading.

  • Absorption: Cover the liquid with inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Rationale & Execution: Standard biological or low-heat municipal disposal will not degrade 2-Ethyl-4-fluoro-1-methoxybenzene. Incomplete combustion of fluorinated compounds can lead to the formation of toxic, persistent fluorinated byproducts [3].

  • Action: All liquid waste, contaminated gloves, and spill absorbents must be segregated into clearly labeled "Halogenated Organic Waste" containers.

  • Final Destruction: Coordinate with your environmental health and safety (EHS) department to ensure the waste is routed to a licensed facility capable of high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize the resulting hydrofluoric acid (HF) gases [3].

5. Operational Workflow Visualization The following logic tree dictates the mandatory sequence of events for handling and emergency response.

G Start Initiate Handling Protocol Hood Verify Fume Hood Velocity (>100 fpm) Start->Hood Hood->Start Flow Failed PPE Don Redundant PPE: Double Gloves, Nomex, Goggles Hood->PPE Flow Verified Transfer Execute Closed-System Chemical Transfer PPE->Transfer SpillCheck Did a Spill Occur? Transfer->SpillCheck SpillResp Evacuate, Ventilate, Apply Universal Absorbent SpillCheck->SpillResp Yes Clean Decontaminate Surfaces & Doff PPE SpillCheck->Clean No Disposal High-Temp Incineration (>1000°C Halogen Waste) SpillResp->Disposal Clean->Disposal

Workflow for handling 2-Ethyl-4-fluoro-1-methoxybenzene and spill response logic.

References

  • Title: 1369865-70-2 | 2-Ethyl-4-fluoroanisole - Ambeed.com Source: Ambeed URL:

  • Title: Fluorine (19F) MRS and MRI in biomedicine Source: National Center for Biotechnology Information (PMC) URL:

  • Title: Heptafluorobutyryl fluoride | 335-42-2 - Benchchem Source: Benchchem URL:

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